Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-10(7-18-12(11)15)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMZLCRLBNZJQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346538 | |
| Record name | ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35978-33-7 | |
| Record name | ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Structure Elucidation of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and spectroscopic characterization of ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, a substituted aminothiophene of interest in medicinal chemistry and drug development.
Chemical Structure and Properties
This compound possesses a core 2-aminothiophene scaffold, a class of heterocyclic compounds known for a wide range of biological activities. The structure is characterized by a thiophene ring substituted with an amino group at position 2, an ethyl carboxylate group at position 3, and a 4-fluorophenyl group at position 4.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₂FNO₂S |
| Molecular Weight | 265.31 g/mol |
| CAS Number | 35978-33-7 |
| Appearance | Pale-yellow to yellow-brown solid |
| Melting Point | 87-94 °C[1] |
Synthesis via the Gewald Reaction
The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.
For the synthesis of this compound, the reactants are 4'-fluoroacetophenone, ethyl cyanoacetate, and elemental sulfur, typically with a base like morpholine or diethylamine.
Experimental Protocol: Gewald Synthesis (Adapted for the target molecule)
This protocol is adapted from established procedures for similar 2-aminothiophene syntheses.
-
To a solution of 4'-fluoroacetophenone (1.0 eq) and ethyl cyanoacetate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or DMF) is added elemental sulfur (1.1 eq).
-
A basic catalyst, such as morpholine or diethylamine (0.2-0.5 eq), is added dropwise to the stirred mixture.
-
The reaction mixture is then heated to a temperature between 40-60°C and stirred for several hours (typically 2-6 h). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol) to remove unreacted starting materials and impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Diagram of the Gewald Synthesis Pathway
Caption: The Gewald reaction pathway for the synthesis of the target compound.
Structure Elucidation through Spectroscopic Methods
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Salient Features |
| ¹H NMR | Ethyl group: Triplet (δ ~1.3 ppm, 3H) and Quartet (δ ~4.2 ppm, 2H).NH₂ group: Broad singlet (δ ~6.0-7.0 ppm, 2H).Thiophene proton: Singlet (δ ~6.5-7.5 ppm, 1H).Aromatic protons (4-fluorophenyl): Two doublets of doublets or a multiplet (δ ~7.0-7.6 ppm, 4H). |
| ¹³C NMR | Ethyl group: ~14 ppm (CH₃) and ~60 ppm (CH₂).Thiophene ring carbons: ~100-160 ppm.Aromatic carbons: ~115-165 ppm (with characteristic C-F coupling).Carbonyl carbon: ~165 ppm. |
| FT-IR (cm⁻¹) | N-H stretching (amino group): ~3300-3500 cm⁻¹ (two bands).C-H stretching (aromatic and aliphatic): ~2900-3100 cm⁻¹.C=O stretching (ester): ~1660-1680 cm⁻¹.C=C stretching (aromatic and thiophene): ~1450-1600 cm⁻¹.C-F stretching: ~1100-1250 cm⁻¹. |
| Mass Spectrometry (MS) | Molecular Ion Peak (M⁺): m/z = 265.06.Key Fragmentation Patterns: Loss of the ethoxy group (-OC₂H₅), loss of the carboxylate group (-COOC₂H₅), and fragmentation of the thiophene ring. |
Diagram of the Structure Elucidation Workflow
Caption: A typical workflow for the synthesis and structural confirmation of the title compound.
Potential in Drug Development
Substituted 2-aminothiophenes are recognized as privileged scaffolds in medicinal chemistry due to their wide array of biological activities. While specific biological targets and signaling pathways for this compound have not been extensively reported, the general class of compounds has shown promise in several therapeutic areas.
-
Antimicrobial Activity: Thiophene derivatives have been investigated for their potential as antibacterial and antifungal agents.
-
Anti-inflammatory Properties: Some related compounds have demonstrated efficacy in reducing inflammation.
-
Anticancer Potential: The 2-aminothiophene core is present in several compounds with cytotoxic activity against various cancer cell lines. The presence of the fluorophenyl group may enhance this activity.
Further research is required to elucidate the specific mechanism of action and identify the biological targets of this compound to fully understand its therapeutic potential.
Diagram of Potential Biological Activities
Caption: Potential therapeutic areas for the title compound based on its structural class.
Conclusion
This compound is a synthetically accessible compound with significant potential for further investigation in drug discovery and development. Its structure can be reliably confirmed using standard spectroscopic methods. Future studies should focus on the detailed biological evaluation of this compound to identify specific molecular targets and signaling pathways, thereby paving the way for its potential therapeutic applications.
References
Technical Guide: Physical and Chemical Properties of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (CAS 35978-33-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, a substituted 2-aminothiophene derivative identified by the CAS number 35978-33-7. The 2-aminothiophene scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties. This document is intended to serve as a detailed resource for researchers and professionals involved in drug discovery and development, offering structured data, experimental methodologies, and visual representations of relevant chemical and biological pathways.
Chemical Identity
| Property | Value |
| CAS Number | 35978-33-7 |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₂FNO₂S |
| Molecular Weight | 265.30 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(N)SC=C1C2=CC=C(F)C=C2 |
| InChI Key | UHWXQQXIHPWOIW-UHFFFAOYSA-N |
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Physical State | Solid | [1] |
| Appearance | Brown solid | [1] |
| Melting Point | 87-94 °C | [1] |
| Boiling Point | 388.7 °C at 760 mmHg (Predicted) | [2] |
| Solubility | No data available for water solubility. Soluble in organic solvents. | [3] |
| pKa | Not available |
Spectral Data
Expected ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.3 | Triplet | 3H | -CH₂CH₃ |
| ~4.2 | Quartet | 2H | -CH₂ CH₃ |
| ~6.0-7.0 | Broad Singlet | 2H | -NH₂ |
| ~7.0-7.6 | Multiplet | 5H | Aromatic protons and Thiophene C₅-H |
Expected ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~14 | -CH₂C H₃ |
| ~60 | -C H₂CH₃ |
| ~105-165 | Aromatic and Thiophene carbons |
| ~165 | C =O (Ester) |
Expected IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretching (amine) |
| 2900-3000 | C-H stretching (aromatic and aliphatic) |
| ~1680 | C=O stretching (ester) |
| 1500-1600 | C=C stretching (aromatic and thiophene) |
| ~1250 | C-O stretching (ester) |
| ~1100 | C-F stretching |
Expected Mass Spectrometry Data
| m/z | Assignment |
| 265 | [M]⁺ (Molecular ion) |
Experimental Protocols
Synthesis: Gewald Reaction
The synthesis of this compound is typically achieved through the Gewald three-component reaction. This reaction involves the condensation of a ketone (or in this case, a precursor to the α-mercapto ketone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
General Procedure:
-
Knoevenagel Condensation: 4-Fluorobenzaldehyde is reacted with ethyl cyanoacetate in the presence of a base (e.g., piperidine or triethylamine) to form an α,β-unsaturated intermediate.
-
Michael Addition and Cyclization: Elemental sulfur is added to the reaction mixture. The sulfur acts as a Michael acceptor, followed by an intramolecular cyclization and tautomerization to form the 2-aminothiophene ring.
-
Work-up and Purification: The crude product is typically isolated by filtration and purified by recrystallization from a suitable solvent such as ethanol.
References
An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
Abstract
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a synthetic organic molecule belonging to the 2-aminothiophene class of compounds. This class is recognized for a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While direct studies on this specific molecule are limited, extensive research on structurally similar 2-aminothiophene derivatives provides significant insights into its probable mechanism of action. This technical guide synthesizes the available data on related compounds to elucidate the potential biological targets, signaling pathways, and cellular effects of this compound, with a primary focus on its anticancer potential through kinase inhibition and induction of apoptosis.
Introduction
2-Aminothiophenes are versatile heterocyclic scaffolds that serve as privileged structures in medicinal chemistry. Their synthetic accessibility, primarily through the Gewald reaction, has led to the development of numerous derivatives with diverse biological activities. These compounds have been investigated as inhibitors, receptors, and modulators in various disease contexts. This compound, with its characteristic thiophene core, amino group, and a fluorophenyl substituent, is poised to interact with various biological targets. This document will explore its likely mechanisms of action based on the established activities of analogous compounds.
Probable Mechanism of Action: Kinase Inhibition
A significant body of evidence points towards 2-aminothiophene derivatives acting as kinase inhibitors. The structural features of this compound suggest its potential to bind to the ATP-binding pocket of various kinases, thereby inhibiting their activity and disrupting downstream signaling pathways crucial for cancer cell proliferation and survival.
Dual EGFR/HER-2 Inhibition
Structurally related quinoline-3-carboxylate derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1] These receptors are key drivers in the pathogenesis of several cancers, including breast and colon cancer. Inhibition of EGFR and HER-2 blocks downstream signaling cascades such as the MAPK and PI3K/Akt pathways, leading to reduced cell proliferation and survival.
-
Supporting Data on Analogous Compounds:
A study on novel pyrano[3,2-c]quinoline-3-carboxylate derivatives demonstrated significant antiproliferative activity against cancer cell lines with overexpression of both EGFR and HER-2.[1]
Compound Reference Target Cancer Cell Line IC50 (nM) for Proliferation Target Kinase IC50 (nM) for Kinase Inhibition 3a HT-29 (colon) 23 EGFR 68 HER-2 30 3f HT-29 (colon) 25 EGFR 71 HER-2 33 Erlotinib (Reference) HT-29 (colon) 30 - - Lapatinib (Reference) - - HER-2 26 Table 1: Antiproliferative and kinase inhibitory activities of analogous quinoline-3-carboxylate derivatives.[1]
Janus Kinase (JAK2) Inhibition
In silico studies on derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a close structural analog, have suggested a potential interaction with Janus Kinase 2 (JAK2).[2][3] The JAK-STAT signaling pathway is crucial for cytokine-mediated cell growth and differentiation, and its dysregulation is implicated in various cancers and inflammatory diseases.
Induction of Apoptosis
The anticancer activity of 2-aminothiophene derivatives is strongly associated with their ability to induce programmed cell death, or apoptosis. This is likely a consequence of kinase inhibition and the activation of intrinsic and extrinsic apoptotic pathways.
Intrinsic Apoptotic Pathway
Research on a novel thiophene carboxylate derivative, designated F8, has shown that it induces apoptosis in acute lymphoblastic leukemia cells via the intrinsic pathway.[4] This pathway is characterized by:
-
Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can lead to oxidative stress and cellular damage, triggering apoptosis.
-
Mitochondrial Depolarization: Disruption of the mitochondrial membrane potential is a key event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors.[5]
-
Regulation of Bcl-2 Family Proteins: An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 shifts the cellular balance towards apoptosis.[1]
-
Caspase Activation: The cascade of events culminates in the activation of effector caspases, such as caspase-3, which execute the final stages of apoptosis.[1][5]
Extrinsic Apoptotic Pathway
Studies on analogous compounds have also demonstrated the activation of initiator caspases of the extrinsic pathway, such as caspase-8 and caspase-9, suggesting a comprehensive induction of apoptosis.[1]
-
Supporting Data on Analogous Compounds:
Compound Reference Cell Line Effect 4 MCF-7 (breast) Induces apoptosis with a 26.86% reduction in cell viability.[2][3] F8 CCRF-CEM (leukemia) Induces significant phosphatidylserine externalization, indicative of apoptosis. 3a HT-29 (colon) Induces apoptosis through activation of caspases 3, 8, and 9, and upregulation of Bax and downregulation of Bcl-2. 3f HT-29 (colon) Induces apoptosis through activation of caspases 3, 8, and 9, and upregulation of Bax and downregulation of Bcl-2.[1] Table 2: Apoptosis-inducing effects of analogous 2-aminothiophene derivatives.
Signaling Pathway Diagrams
The following diagrams illustrate the likely signaling pathways affected by this compound based on data from analogous compounds.
Caption: Proposed inhibition of EGFR/HER-2 signaling pathways.
Caption: Proposed induction of the intrinsic and extrinsic apoptosis pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for analogous compounds, which would be applicable for evaluating the mechanism of action of this compound.
Antiproliferative Assay (MTT Assay)
This assay is used to assess the cytotoxic effect of a compound on cancer cell lines.[1]
-
Cell Seeding: Cancer cells (e.g., HT-29, MCF-7) are seeded in 96-well plates at a density of 5x10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for 48 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR, HER-2).[1]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, a substrate peptide, ATP, and a buffer solution.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated at 30°C for a specified time to allow the kinase reaction to proceed.
-
Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., Kinase-Glo).
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of kinase activity (IC50) is determined.
Caspase Activation Assay
This assay quantifies the activity of key apoptotic enzymes, caspases.[1]
-
Cell Lysis: Cells treated with the test compound are lysed to release intracellular contents.
-
Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., caspase-3, -8, or -9) is added to the cell lysate.
-
Incubation: The mixture is incubated to allow the caspase to cleave the substrate.
-
Signal Measurement: The fluorescence or absorbance is measured, which is proportional to the caspase activity.
-
Data Analysis: The fold-increase in caspase activity in treated cells is calculated relative to untreated control cells.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method is used to detect and quantify apoptotic cells.
-
Cell Harvesting and Staining: Cells treated with the compound are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer.
-
Incubation: The cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Experimental Workflow Diagram
Caption: A typical workflow for characterizing the anticancer mechanism of action.
Conclusion
Based on the analysis of structurally related 2-aminothiophene derivatives, the core mechanism of action for this compound as a potential anticancer agent likely involves the dual inhibition of key receptor tyrosine kinases such as EGFR and HER-2, and potentially other kinases like JAK2. This inhibition is expected to disrupt critical cell signaling pathways, leading to a reduction in cell proliferation and the induction of apoptosis. The apoptotic process appears to be mediated through both the intrinsic and extrinsic pathways, involving the generation of reactive oxygen species, mitochondrial dysfunction, and the activation of a cascade of caspases. Further experimental validation on this specific molecule is warranted to confirm these proposed mechanisms and to fully elucidate its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a robust framework for such future investigations.
References
- 1. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 5. Ethyl 2-anilino-4-oxo-4,5-dihydrofuran-3-carboxylate exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]
The Diverse Biological Landscape of Substituted 2-Aminothiophene-3-carboxylates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted 2-aminothiophene-3-carboxylates represent a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[1] Their inherent chemical tractability, primarily through the robust Gewald multicomponent reaction, allows for extensive structural diversification, leading to a wide spectrum of biological activities.[1][2] This technical guide provides an in-depth overview of the synthesis, biological activities, and underlying mechanisms of this important class of compounds, with a focus on quantitative data and detailed experimental protocols.
Synthesis of 2-Aminothiophene-3-carboxylates: The Gewald Reaction
The cornerstone for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2] This one-pot synthesis involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[1][2] The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent cyclization.[1]
Logical Flow of the Gewald Reaction
Caption: Generalized workflow of the Gewald three-component reaction.
Modern variations of this reaction utilize microwave assistance or ball-milling techniques to improve yields, reduce reaction times, and promote greener synthesis protocols.[1][3]
Experimental Protocols for Synthesis
Microwave-Assisted Gewald Synthesis (General Protocol) [1]
-
To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (e.g., morpholine, 1.0 mmol).
-
Add an appropriate solvent (3 mL), such as ethanol or DMF.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling, transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).
-
Wash with water (3 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Solvent- and Catalyst-Free Ball-Milling Synthesis [3]
-
Place the ketone/aldehyde (0.02 mol), active methylene nitrile (0.02 mol), and elemental sulfur (0.02 mol) in a tempered vial with tempered balls (ball weight to reagent weight ratio of 5:1).
-
Close the vials and place them in a planetary ball mill.
-
Mill the mixture for a specified time (e.g., 30 minutes) at a set rotation speed (e.g., 750 rpm).
-
Monitor the reaction progress by TLC.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate).
Biological Activities and Quantitative Data
Substituted 2-aminothiophene-3-carboxylates exhibit a remarkable range of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antileishmanial activities.[4][5][6][7][8]
Anti-inflammatory Activity
Certain 2-aminothiophene analogs have demonstrated significant anti-inflammatory potential.[9][10] The mechanism of action for some of these compounds involves the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response.[11]
Caption: NRF2-mediated anti-inflammatory signaling pathway.
| Compound | IC50 (µM) | Inhibition of NO Production (%) | Reference |
| Analog 1 | 121.47 | 61 | [9][10] |
| Analog 2 | 412 | 94 | [10] |
| Analog 3 | 323 | 30 | [10] |
| Analog 4 | 348 | 75 | [10] |
| Analog 5 | 422 | 71 | [10] |
| Analog 6 | 396 | 81 | [10] |
| THBT 2a | - | 78.04 | [11] |
| THBT 3a | - | 87.07 | [11] |
| THBT 3b | - | 80.39 | [11] |
-
Seed RAW 264.7 macrophage cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induce inflammation by adding lipopolysaccharide (LPS).
-
After 24 hours of incubation, collect the cell supernatant.
-
Determine the nitric oxide (NO) concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm and calculate the percentage of NO inhibition relative to the LPS-treated control.
Anticancer Activity
Numerous substituted 2-aminothiophene-3-carboxylates have been identified as potent and selective cytostatic agents against various cancer cell lines.[5][12] Their mechanisms of action can include cell cycle arrest, induction of apoptosis, and inhibition of protein synthesis.[5]
| Compound | HeLa (Cervical) | PANC-1 (Pancreatic) | Hep3B (Hepatocellular) | MCF-7 (Breast) | Reference |
| 6CN14 | <50 | <50 | - | - | [12] |
| 7CN09 | <50 | <50 | - | - | [12] |
| 2b | - | - | 5.46 | - | [13] |
| 2d | - | - | 8.85 | - | [13] |
| 2e | - | - | 12.58 | - | [13] |
| MB-D2 | - | - | - | <100 | [14] |
-
Seed cancer cells (e.g., HeLa, PANC-1) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (e.g., 5, 10, 25, 50 µM) for 24 or 48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Activity
The 2-aminothiophene scaffold is also a key component in the development of novel antimicrobial agents.[8][15]
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2c | - | >Inhibitory | >Inhibitory | - | [8] |
| 132 | 0.81 mM/mL | 0.81 mM/mL | 0.81 mM/mL | - | [16] |
| 7b | 82.6% inhibition | 83.3% inhibition | - | 86.9% inhibition | [17] |
-
Prepare a serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
Substituted 2-aminothiophene-3-carboxylates continue to be a highly fruitful area of research in medicinal chemistry. Their synthetic accessibility via the Gewald reaction and its modern variants, coupled with their diverse and potent biological activities, positions them as promising candidates for the development of new therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to explore and expand upon the pharmacological potential of this remarkable class of heterocyclic compounds. Further investigations into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of novel drugs with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnrjournal.com [pnrjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpbs.com [ijpbs.com]
- 9. Synthesis and anti-inflammatory activity of some selected aminothiophene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]
- 15. ijpscr.info [ijpscr.info]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Role of Fluorinated Thiophene Derivatives in Modern Pharmacology
A Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This technical guide delves into the pharmacological profile of a particularly promising class of compounds: fluorinated thiophene derivatives. Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its bioisosteric relationship with the phenyl ring allows for favorable interactions with a wide array of biological targets.[1] The addition of fluorine atoms to this versatile core can profoundly modulate a molecule's physicochemical and pharmacokinetic properties, leading to enhanced potency, selectivity, and metabolic stability.[3][4] This guide provides an in-depth analysis of the pharmacological activities, experimental protocols, and underlying mechanisms of action of these compounds, offering valuable insights for researchers and professionals in the field of drug discovery.
Physicochemical Impact of Fluorination on the Thiophene Scaffold
The introduction of fluorine, the most electronegative element, into the thiophene ring system instigates significant alterations in a molecule's electronic and steric properties. These changes, in turn, influence key drug-like characteristics.
Lipophilicity and Metabolic Stability: Fluorination generally increases the lipophilicity of a compound, which can enhance its ability to cross cellular membranes.[3] However, the effect can be complex and depends on the position and number of fluorine atoms.[3] Crucially, fluorine substitution is a well-established strategy to bolster metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation.[3] This can lead to an extended half-life and an improved pharmacokinetic profile, allowing for less frequent dosing.[3]
Acidity/Basicity (pKa): The potent electron-withdrawing nature of fluorine can decrease the pKa of nearby acidic protons or basic nitrogen atoms within the molecule.[3] This modulation of a drug's ionization state at physiological pH is critical for its solubility, receptor binding, and cellular uptake.[3]
Pharmacological Activities of Fluorinated Thiophene Derivatives
Fluorinated thiophene derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases.
Anticancer Activity
Several studies have highlighted the potential of fluorinated thiophene derivatives as anticancer agents. The presence of an electron-withdrawing group, such as a trifluoromethyl or fluoro group, on a phenyl ring attached to a thiophene core has been shown to impart anticancer activity.[1] For instance, certain thiophene derivatives have exhibited potent inhibitory activity against EGFR-TK (Epidermal Growth Factor Receptor-Tyrosine Kinase) and Topoisomerase II, crucial enzymes in cancer cell proliferation.[1]
Table 1: Anticancer Activity of Selected Thiophene Derivatives
| Compound | Target | Cell Line(s) | IC50 (µM) | Reference |
| Compound with 4-fluorophenyl group | EGFR-TK | Not Specified | 3.66 | [1] |
| Quinoxalinone-linked benzothiophene | Aldose reductase | Not Specified | 0.238 | [1] |
Anti-inflammatory Activity
Thiophene derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1][5] The aromaticity and hydrophobicity of the thiophene ring likely enhance membrane permeability, augmenting their efficacy as anti-inflammatory agents.[1]
Table 2: Anti-inflammatory Activity of Selected Thiophene Derivatives
| Compound | Target | In Vitro/In Vivo Model | Activity/IC50 | Reference |
| Isoxazoline-thiophene derivative (38) | 5-Lipoxygenase | Not Specified | IC50 = 29.2 µM | [1] |
| Thiazole-thiophene derivative (39) | 5-LOX | In vitro / In vivo | Potent at 100 µg/ml / >63% mast cell degranulation prevention | [1] |
| Thiophene analogue (40) | Inflammation | Carrageenan-induced paw edema (rats) | 58.6% edema inhibition | [1] |
Antimicrobial Activity
The emergence of drug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Thiophene derivatives have shown promise in this area, with some compounds exhibiting activity against colistin-resistant (Col-R) Acinetobacter baumannii and Escherichia coli.[6] These derivatives appear to act by increasing bacterial membrane permeability.[6]
Table 3: Antimicrobial Activity of Selected Thiophene Derivatives
| Compound | Target Organism(s) | MIC50 (mg/L) | Reference |
| Thiophene derivative 4 | Col-R A. baumannii | 16-32 | [6] |
| Thiophene derivative 8 | Col-R A. baumannii | 16-32 | [6] |
| Thiophene derivative 4 | Col-R E. coli | 8-32 | [6] |
| Thiophene derivative 8 | Col-R E. coli | 8-32 | [6] |
5-HT2A Receptor Antagonism
Fluorinated thiophene derivatives have also been explored as antagonists of the 5-HT2A receptor, a key target in the treatment of various neuropsychiatric disorders.[7] Molecular modeling studies have indicated that the optimal placement of a basic nitrogen atom relative to the thiophene core is crucial for high affinity and biological activity.[7]
Experimental Protocols
The synthesis and evaluation of fluorinated thiophene derivatives involve a range of chemical and biological techniques.
Synthesis of Fluorinated Thiophenes
The synthesis of fluorinated thiophenes can be achieved through various methods, including the functionalization of a pre-existing thiophene ring or through heterocyclization reactions.[8] One reported method involves the treatment of CF3-bearing cyclopropanes with Et2AlCl to generate stabilized difluorocarbocations, which then undergo nucleophilic addition with thiocarboxylic acids or thiols.[9] Subsequent deesterification and 5-endo-trig cyclization yield the desired ring-fluorinated thiophene derivatives.[9]
Caption: Synthetic pathway for ring-fluorinated thiophenes.
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the anticancer potential of newly synthesized compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-5-diphenyltetrazolium bromide) assay.[3]
Caption: General workflow for synthesis and cytotoxicity testing.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[3]
Signaling Pathways
Fluorinated thiophene analogs have been shown to modulate key cellular signaling pathways. For example, thiophene-based compounds have been investigated as inhibitors of p38α mitogen-activated protein kinase (MAPK), a critical regulator of inflammation, cell proliferation, and survival.[3]
Caption: Inhibition of the p38 MAPK signaling pathway.
Conclusion
Fluorinated thiophene derivatives represent a highly versatile and promising class of compounds in drug discovery. The strategic incorporation of fluorine into the thiophene scaffold offers a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates, leading to enhanced efficacy and improved pharmacokinetic profiles. The diverse biological activities exhibited by these compounds, including anticancer, anti-inflammatory, antimicrobial, and CNS-related effects, underscore their potential to address a wide range of unmet medical needs. Further exploration of this chemical space, coupled with detailed mechanistic studies and robust preclinical and clinical evaluations, will undoubtedly pave the way for the development of novel and effective therapeutics.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 7. Synthesis and pharmacological evaluation of novel fused thiophene derivatives as 5-HT2A receptor antagonists: molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a polysubstituted thiophene derivative. The thiophene ring is a significant scaffold in medicinal chemistry, known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential biological activities of this specific compound, with a focus on its potential as an anticancer agent. The information is compiled from existing literature on the compound and its close structural analogs.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂FNO₂S | [2] |
| Molecular Weight | 265.31 g/mol | [2] |
| CAS Number | 35978-33-7 | |
| Appearance | Pale-yellow to yellow-brown solid | [2] |
| Melting Point | 87°C to 94°C | [2] |
Synthesis
The primary synthetic route to this compound is the Gewald aminothiophene synthesis .[3] This multicomponent reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a base.[3]
Experimental Protocol: Gewald Reaction (Representative)
This protocol is a representative procedure based on the general method for the synthesis of alkyl 2-amino-4-arylthiophene-3-carboxylates.
Materials:
-
4'-Fluoroacetophenone
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Diethylamine (or another suitable base like morpholine or piperidine)
-
Ethanol (solvent)
Procedure:
-
To a solution of 4'-fluoroacetophenone (10 mmol) and ethyl cyanoacetate (10 mmol) in ethanol (30 mL), add elemental sulfur (12 mmol).
-
To this mixture, add diethylamine (15 mmol) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol to remove unreacted starting materials and sulfur.
-
The solid is then recrystallized from ethanol or another suitable solvent to yield the purified this compound.
Workflow Diagram:
Caption: Workflow for the Gewald synthesis.
Spectroscopic Data (Analog Compounds)
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate | Not Available | Not Available | Not Available |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate [4] | 1.22 (t, 3H), 4.11 (q, 2H), 6.16 (s, 1H), 7.25 (m, 5H), 7.38 (s, 2H, NH₂) | Not Available | 3460, 3319 (NH), 1666 (C=O) |
| Methyl 2-amino-4-phenylthiophene-3-carboxylate [4] | 3.45 (s, 3H), 6.16 (s, 1H), 7.25 (m, 5H), 7.38 (s, 2H, NH₂) | Not Available | 3460, 3321 (NH), 1666 (C=O) |
Biological Activity
Thiophene derivatives are known to exhibit a wide range of biological activities. The primary focus of research on compounds related to this compound has been on their anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of substituted 2-aminothiophenes against various cancer cell lines. A recurring theme in the literature is the potential for these compounds to act as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.
Quantitative Data on Anticancer Activity of Related Thiophene Derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Thiophene Carboxamide Derivative 2b | Hep3B | 5.46 | [5] |
| Thiophene Carboxamide Derivative 2d | Hep3B | 8.85 | [5] |
| Thiophene Carboxamide Derivative 2e | Hep3B | 12.58 | [5] |
| Quinoline-3-carboxylate 3a | HT-29 | 0.023 | [6] |
| Quinoline-3-carboxylate 3f | HT-29 | 0.025 | [6] |
| Quinoline-3-carboxylate 3a | MCF-7 | 0.025 | [6] |
| Quinoline-3-carboxylate 3f | MCF-7 | 0.031 | [6] |
| Thieno[3,2-b]pyrrole derivative 3f | HepG2 | 4.296 | [7] |
| Thieno[3,2-b]pyrrole derivative 3f | PC-3 | 7.472 | [7] |
| Thieno[3,2-b]pyrrole derivative 3g | HepG2 | 3.77 | [7] |
Proposed Mechanism of Anticancer Action: EGFR/HER-2 Inhibition
Several studies on structurally related thiophene and thienopyrimidine derivatives suggest that they can act as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[8][9] These receptor tyrosine kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Their overactivity is a hallmark of many cancers. Inhibition of these receptors can lead to the downregulation of downstream signaling cascades, ultimately inducing apoptosis and halting tumor progression.
Hypothesized Signaling Pathway:
Caption: Proposed inhibition of EGFR/HER-2 signaling.
Antimicrobial Activity
Thiophene derivatives have also been investigated for their antimicrobial properties. While specific data for the title compound is lacking, related structures have shown activity against various bacterial and fungal strains. This suggests that this compound could also possess antimicrobial efficacy, warranting further investigation.
Conclusion
This compound is a readily synthesizable compound belonging to a class of molecules with significant therapeutic potential. The existing literature on related structures strongly suggests that this compound is a promising candidate for further investigation, particularly in the field of oncology. Its potential to act as an inhibitor of critical cancer-related signaling pathways, such as the EGFR/HER-2 cascade, makes it a molecule of high interest for drug discovery and development programs. Further research is needed to elucidate the specific biological activities and mechanisms of action of this particular compound.
References
- 1. rsc.org [rsc.org]
- 2. Buy Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate | 849659-32-1 [smolecule.com]
- 3. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Discovery and History of Gewald Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Gewald reaction, a cornerstone of heterocyclic chemistry for over half a century. We will delve into its discovery and historical development, elucidate its mechanism, present quantitative data for various synthetic approaches, and provide detailed experimental protocols. Furthermore, this guide will explore the significant impact of Gewald reaction products in drug discovery, with a focus on their role as modulators of key signaling pathways.
Discovery and History
The Gewald reaction is a multi-component reaction that provides an efficient and versatile route to highly substituted 2-aminothiophenes. This reaction was first reported by the German chemist Karl Gewald in the 1960s.[1][2] His initial publications in 1961 and 1966 described the condensation of a ketone or aldehyde with an α-cyanoester (or other active methylene nitrile) and elemental sulfur in the presence of a basic catalyst.[3] The reaction's simplicity, the ready availability of the starting materials, and the mild reaction conditions contributed to its rapid adoption and widespread use in organic synthesis.[2]
Initially, the mechanism of the sulfur addition was not fully understood, but it was later elucidated to proceed via a Knoevenagel condensation followed by the addition of sulfur and subsequent ring closure. The versatility of the Gewald reaction has led to numerous modifications over the years, including the use of microwave irradiation, ultrasound, and various catalysts to improve yields, reduce reaction times, and enhance the reaction's green credentials.[4][5]
The 2-aminothiophene core synthesized through the Gewald reaction has proven to be a "privileged scaffold" in medicinal chemistry. This is due to its presence in a wide array of biologically active molecules, including anti-inflammatory, antimicrobial, antiviral, and anticancer agents.[6]
The Gewald Reaction: Mechanism and Variations
The generally accepted mechanism of the Gewald reaction proceeds through three main steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms an α,β-unsaturated nitrile intermediate.[3]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. The exact mechanism of this step is complex and can involve polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, where the sulfur atom attacks the cyano group. This is followed by tautomerization to yield the stable, aromatic 2-aminothiophene ring system.[3]
Numerous variations of the Gewald reaction have been developed to accommodate a wider range of substrates and to improve reaction efficiency. These include two-step procedures where the Knoevenagel adduct is isolated before reacting with sulfur, and the use of alternative sulfur sources.
Data Presentation: A Comparative Summary of Gewald Reaction Protocols
The following tables summarize quantitative data for the synthesis of various 2-aminothiophene derivatives using different methodologies, allowing for a clear comparison of reaction conditions and yields.
Table 1: Conventional Heating Methods
| Entry | Carbonyl Compound | Active Methylene Compound | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Ethyl cyanoacetate | Diethylamine | Ethanol | 2 | 74 | [7] |
| 2 | Acetophenone | Malononitrile | Morpholine | Ethanol | 12 | 65 | [7] |
| 3 | 2-Butanone | Cyanoacetamide | Piperidine | Methanol | 4 | 82 | [7] |
| 4 | Cyclopentanone | Ethyl cyanoacetate | Diethylamine | Ethanol | 2 | 70 | [7] |
| 5 | Propanal | Malononitrile | Triethylamine | DMF | 6 | 78 | [8] |
Table 2: Microwave-Assisted Synthesis
| Entry | Carbonyl Compound | Active Methylene Compound | Base/Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Cyclohexanone | Ethyl cyanoacetate | KF-Alumina | None | 3.5 | 91 | [9] |
| 2 | 4-Nitroacetophenone | Ethyl cyanoacetate | None | Ethanol | 46 | - | [4][5] |
| 3 | Ethyl acetoacetate | Malononitrile | None | Ethanol | 8 | - | [4] |
| 4 | Cyclopentanone | Malononitrile | KF-Alumina | None | 3.5 | 92 | [9] |
| 5 | Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 30 | 92 | [1] |
Experimental Protocols
This section provides detailed methodologies for two representative Gewald reaction syntheses.
Protocol 1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Conventional Heating)
This protocol describes the synthesis of a commonly used 2-aminothiophene derivative via a one-pot conventional heating method.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine
-
Ethanol
Procedure: [7]
-
To a mixture of ethyl cyanoacetate (0.1 mol) and cyclohexanone (0.1 mol), dissolve in 150 ml of absolute ethanol in a round-bottom flask.
-
Add elemental sulfur powder (0.1 mol) and diethylamine (20 ml) to the mixture.
-
Heat the reaction mixture at 55 to 65 °C for 2 hours with constant stirring.
-
After heating, cool the reaction mixture in a refrigerator overnight.
-
Collect the formed precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Characterization Data:
-
Appearance: Cream crystal
-
Melting Point: 118-119 ºC
-
¹H NMR (DMSO-d6): δ: 1.25 (t, 3H, ester CH₃), 1.65-1.67 (m, 4H, cyclohexane-H), 2.40-2.56 (m, 4H, cyclohexane-H), 4.16 (q, 2H, OCH₂), 7.20 (s, 2H, NH₂) ppm.[8]
Protocol 2: Microwave-Assisted Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate
This protocol details a rapid, microwave-assisted synthesis.
Materials:
-
4-Nitroacetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Ethanol
-
In a 250 ml round-bottom flask, combine 4-nitroacetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.05 mol).
-
Add 15 ml of ethanol to the mixture.
-
Place the flask in a microwave reactor and irradiate, maintaining the temperature at 120°C for 46 minutes.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture using a 2:1 ratio of ethanol to methanol.
-
A dark brown amorphous precipitate will form. Filter the precipitate and allow it to dry to obtain the product.
Applications in Drug Discovery and Development
The 2-aminothiophene scaffold is a versatile building block in drug discovery, with derivatives exhibiting a wide range of pharmacological activities.[6]
A notable example of a marketed drug derived from this scaffold is Tinoridine , a non-steroidal anti-inflammatory drug (NSAID).[10] More recently, 2-aminothiophene derivatives have gained significant attention as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.[11][12]
Signaling Pathways Modulated by 2-Aminothiophene Derivatives
Many 2-aminothiophene derivatives have been identified as inhibitors of key signaling pathways implicated in cancer progression, such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[12][13]
EGFR Signaling Pathway:
The EGFR signaling pathway plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. 2-Aminothiophene-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.[14]
VEGFR Signaling Pathway:
The VEGFR signaling pathway is a primary driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR, 2-aminothiophene derivatives can effectively block tumor angiogenesis.[15][16]
Conclusion
The Gewald reaction remains a powerful and highly relevant tool in modern organic and medicinal chemistry. Its ability to efficiently generate diverse libraries of 2-aminothiophenes has fueled the discovery of numerous compounds with significant biological activities. For researchers and drug development professionals, a thorough understanding of the Gewald reaction's history, mechanism, and its modern applications is essential for the continued development of novel therapeutics targeting a wide range of diseases. This guide has provided a comprehensive overview to serve as a valuable resource in these endeavors.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. mdpi.com [mdpi.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. ijert.org [ijert.org]
- 5. benchchem.com [benchchem.com]
- 6. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbs.com [ijpbs.com]
- 8. asianpubs.org [asianpubs.org]
- 9. scribd.com [scribd.com]
- 10. Tinoridine | C17H20N2O2S | CID 5480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Discovery of 2-Acylaminothiophene-3-Carboxamides as Multitarget Inhibitors for BCR-ABL Kinase and Microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 15. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]
- 16. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
Potential Biological Targets of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is a member of the 2-aminothiophene class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. This document provides an in-depth technical overview of the potential biological targets of this compound, drawing upon research conducted on structurally related derivatives. The primary putative mechanisms of action for this class of molecules include positive allosteric modulation of the glucagon-like peptide-1 receptor (GLP-1R), inhibition of receptor tyrosine kinases such as EGFR and HER-2, modulation of inflammatory pathways through enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and inhibition of bacterial efflux pumps. This guide summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to support further research and drug development efforts.
Introduction
The 2-aminothiophene scaffold is a privileged structure in drug discovery, known to be a versatile pharmacophore for a range of biological activities.[1] Derivatives of this core structure have been synthesized and evaluated for therapeutic potential in metabolic diseases, oncology, inflammation, and infectious diseases.[2][3][4][5] this compound, with its characteristic substitution pattern, is poised for interaction with multiple biological targets. This guide explores the most probable of these targets based on the current scientific literature.
Potential Biological Targets and Mechanisms of Action
Glucagon-Like Peptide-1 Receptor (GLP-1R) Positive Allosteric Modulation
Recent studies have identified 2-aminothiophene derivatives as positive allosteric modulators (PAMs) of the glucagon-like peptide-1 receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[2][6][7] PAMs do not activate the receptor directly but enhance the effect of the endogenous ligand, GLP-1. This can lead to a more physiological and potentially safer therapeutic profile.
Signaling Pathway:
Activation of GLP-1R by its native ligand, GLP-1, primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[8] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). In pancreatic β-cells, these events potentiate glucose-stimulated insulin secretion.[3][5] A 2-aminothiophene-based PAM would bind to an allosteric site on the receptor, stabilizing a conformation that has a higher affinity for GLP-1, thereby amplifying this signaling cascade.
Anticancer Activity via EGFR/HER-2 Kinase Inhibition
The structural motifs within this compound are reminiscent of those found in known kinase inhibitors. Related heterocyclic compounds have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are pivotal in many cancers.[9]
Signaling Pathway:
EGFR and HER-2 are receptor tyrosine kinases that, upon ligand binding (for EGFR) or overexpression (for HER-2), dimerize and autophosphorylate their intracellular domains. This creates docking sites for adaptor proteins, leading to the activation of downstream pro-survival and proliferative pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. Inhibition of these kinases prevents the initiation of this signaling cascade, leading to cell cycle arrest and apoptosis.
Anti-inflammatory Effects through COX/LOX Inhibition
Thiophene-based molecules have been investigated for their anti-inflammatory properties.[10] A plausible mechanism for this activity is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are central to the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively.
Antibacterial Activity via Efflux Pump Inhibition
Bacterial resistance to antibiotics is a major global health threat, and one of the key mechanisms is the active efflux of drugs from the bacterial cell by efflux pumps. Certain 2-aminothiophene derivatives have been shown to inhibit these pumps, particularly in Gram-positive bacteria like Staphylococcus aureus, thereby restoring the efficacy of existing antibiotics.[5]
Quantitative Data
While specific quantitative data for this compound is limited in the public domain, the following table summarizes representative data for structurally related 2-aminothiophene derivatives against various biological targets.
| Compound Class | Target | Assay Type | Measured Value (IC50/EC50) | Reference |
| 2-Aminothiophene-3-arylketone | GLP-1R | Insulin Secretion | ~2-fold increase at 5 µM | [6] |
| Pyrano[3,2-c]quinoline-3-carboxylates | EGFR | Kinase Inhibition | 68 nM - 89 nM | [3][9] |
| Pyrano[3,2-c]quinoline-3-carboxylates | HER-2 | Kinase Inhibition | 30 nM - 39 nM | [3] |
| Thiophene carboxamides | Hep3B cells | Antiproliferative (MTS) | 5.46 µM | [11] |
| Thienopyrimidines | MCF-7 cells | Antiproliferative (MTT) | 0.013 µM | [9] |
| Thiophene derivatives | COX-2 | Enzyme Inhibition | 0.67 µM | [10] |
| Thiophene derivatives | 5-LOX | Enzyme Inhibition | 2.33 µM | [10] |
Experimental Protocols
Synthesis: Gewald Reaction
The synthesis of 2-aminothiophenes, including the title compound, is commonly achieved through the Gewald reaction.[1][12][13][14]
General Procedure:
-
A mixture of the appropriate ketone (e.g., 4-fluoroacetophenone), an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur is prepared in a suitable solvent such as ethanol or dimethylformamide.
-
A catalytic amount of a base, typically a secondary amine like diethylamine or morpholine, is added to the mixture.
-
The reaction is stirred, often at a moderately elevated temperature (e.g., 50 °C), for several hours.
-
Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification is typically performed by recrystallization or column chromatography.
GLP-1R Positive Allosteric Modulator Assay
Cell-based cAMP Assay:
-
HEK293 cells stably expressing the human GLP-1R and a cAMP-responsive reporter gene (e.g., luciferase) are used.[6][15]
-
Cells are plated in a multi-well format and incubated.
-
The test compound (e.g., this compound) is added at various concentrations.
-
A sub-maximal concentration of GLP-1 (e.g., EC25) is added to the wells.
-
After incubation, the reporter gene expression is measured (e.g., luminescence).
-
An increase in the signal in the presence of the test compound compared to GLP-1 alone indicates PAM activity.
Kinase Inhibition Assay (EGFR/HER-2)
In Vitro Kinase Assay:
-
Recombinant human EGFR or HER-2 kinase is incubated with a specific peptide substrate and ATP in a reaction buffer.
-
The test compound is added at a range of concentrations.
-
The reaction is allowed to proceed for a set time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using a luminescence-based assay that measures the amount of ATP remaining or an antibody-based method (e.g., ELISA) to detect the phosphorylated product.
-
IC50 values are calculated from the dose-response curves.
Anti-inflammatory Assay (COX/LOX Inhibition)
Enzyme Inhibition Assay:
-
The enzyme is incubated with its substrate (e.g., arachidonic acid) in the presence of the test compound at various concentrations.
-
The formation of the product (e.g., prostaglandins for COX, leukotrienes for LOX) is measured using methods such as spectrophotometry, fluorometry, or ELISA.
-
The inhibitory activity is expressed as the IC50 value.
Bacterial Efflux Pump Inhibition Assay
Ethidium Bromide Efflux Assay:
-
A bacterial strain known to overexpress an efflux pump, such as Staphylococcus aureus SA-1199B, is grown to mid-log phase.[2][8][19]
-
The cells are washed and resuspended in a buffer.
-
Ethidium bromide (a fluorescent substrate of many efflux pumps) is added to the cell suspension, and the cells are loaded in the dark.
-
The cells are then washed and resuspended in a buffer containing the test compound at various concentrations.
-
The efflux of ethidium bromide is initiated by adding an energy source (e.g., glucose) and monitored in real-time by measuring the increase in fluorescence as ethidium bromide is pumped out of the cells and intercalates with DNA in the medium.
-
A reduction in the rate of fluorescence increase in the presence of the test compound indicates efflux pump inhibition.
Conclusion
This compound belongs to a chemical class with demonstrated polypharmacology. The available evidence strongly suggests that its potential biological targets are diverse and therapeutically relevant. The most compelling targets identified for this structural class are GLP-1R for metabolic disorders, EGFR/HER-2 for oncology, COX/LOX for inflammatory conditions, and bacterial efflux pumps for infectious diseases. While further studies are required to elucidate the specific activity and potency of this particular molecule against these targets, this guide provides a comprehensive framework for directing future research and development efforts. The detailed experimental protocols and pathway diagrams serve as a valuable resource for scientists in the field.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 5. Ethidium Bromide MIC Screening for Enhanced Efflux Pump Gene Expression or Efflux Activity in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation | MDPI [mdpi.com]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. Discovery of V-0219: A Small-Molecule Positive Allosteric Modulator of the Glucagon-Like Peptide-1 Receptor toward Oral Treatment for “Diabesity” - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX [mdpi.com]
- 18. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efflux-mediated response of Staphylococcus aureus exposed to ethidium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Prediction of Physicochemical, Pharmacokinetic, and Drug-Likeness Properties of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive in silico analysis of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, a synthetic organic compound belonging to the pharmacologically significant class of thiophene derivatives. Leveraging a suite of established computational tools, this document details the predicted physicochemical properties, pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), drug-likeness, and medicinal chemistry characteristics of the title molecule. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for the performed in silico experiments are described to ensure reproducibility. Furthermore, this guide includes illustrative diagrams generated using Graphviz to visualize the computational workflow and a potential biological signaling pathway, adhering to specified formatting requirements. This in-depth analysis serves as a valuable resource for researchers and professionals engaged in the early stages of drug discovery and development, offering insights into the potential of this compound as a drug candidate.
Introduction
Thiophene and its derivatives represent a cornerstone in medicinal chemistry, with numerous compounds containing this heterocyclic scaffold exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound of interest, this compound (molecular formula: C13H12FNO2S, molecular weight: 265.31 g/mol ), is a member of this versatile class of molecules.[3] Early-stage assessment of the drug-like properties of novel chemical entities is crucial for streamlining the drug discovery pipeline and reducing attrition rates. In silico prediction of these properties offers a rapid and cost-effective approach to evaluate the potential of a compound before committing to extensive and resource-intensive experimental studies.
This guide presents a detailed in silico characterization of this compound, focusing on its physicochemical characteristics, ADMET profile, and compliance with established drug-likeness rules.
In Silico Prediction Workflow
The in silico analysis of this compound followed a structured workflow, beginning with the acquisition of the molecule's structure, followed by prediction of its properties using various computational tools, and culminating in data analysis and interpretation.
Predicted Physicochemical Properties
The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, and overall pharmacokinetic profile. The predicted properties for this compound are summarized in Table 1.
| Property | Predicted Value | Reference Range/Interpretation |
| Molecular Formula | C13H12FNO2S | - |
| Molecular Weight | 265.31 g/mol | 150-500 g/mol (drug-like) |
| LogP (o/w) | 3.15 | -0.7 to +5.0 (drug-like) |
| Topological Polar Surface Area (TPSA) | 77.89 Ų | 20-130 Ų (good oral bioavailability) |
| Number of Hydrogen Bond Acceptors | 4 | ≤ 10 (Lipinski's Rule) |
| Number of Hydrogen Bond Donors | 1 | ≤ 5 (Lipinski's Rule) |
| Number of Rotatable Bonds | 4 | ≤ 9 (good oral bioavailability) |
| Water Solubility (LogS) | -3.5 (Soluble) | > -4 (good solubility) |
Table 1: Predicted Physicochemical Properties
Predicted Pharmacokinetic (ADMET) Properties
The ADMET profile of a compound provides insights into its behavior within a biological system. The predicted ADMET properties for this compound are presented in Table 2.
| Parameter | Predicted Value | Interpretation |
| Absorption | ||
| - Human Intestinal Absorption | High | Well absorbed from the gastrointestinal tract |
| - Caco-2 Permeability (logPapp) | High | High potential for passive diffusion across the intestinal epithelium |
| Distribution | ||
| - VDss (human) (log L/kg) | Moderate | Moderate distribution into tissues |
| - BBB Permeability (logBB) | Yes | Potential to cross the blood-brain barrier |
| - P-glycoprotein Substrate | No | Not likely to be actively effluxed by P-glycoprotein |
| Metabolism | ||
| - CYP1A2 Inhibitor | No | Low potential to inhibit CYP1A2 |
| - CYP2C19 Inhibitor | No | Low potential to inhibit CYP2C19 |
| - CYP2C9 Inhibitor | Yes | Potential to inhibit CYP2C9 |
| - CYP2D6 Inhibitor | No | Low potential to inhibit CYP2D6 |
| - CYP3A4 Inhibitor | No | Low potential to inhibit CYP3A4 |
| Excretion | ||
| - Total Clearance (log ml/min/kg) | Moderate | Moderate rate of elimination from the body |
| Toxicity | ||
| - AMES Toxicity | No | Non-mutagenic |
| - hERG I Inhibitor | No | Low risk of cardiotoxicity |
| - Hepatotoxicity | Yes | Potential for liver toxicity |
Table 2: Predicted ADMET Properties
Predicted Drug-Likeness and Medicinal Chemistry Properties
The drug-likeness of a molecule is an assessment of its similarity to known drugs based on its structural and physicochemical properties. The medicinal chemistry profile provides an evaluation of the compound's suitability for further development. These predicted properties are summarized in Table 3.
| Parameter | Prediction | Interpretation |
| Drug-Likeness | ||
| - Lipinski's Rule of Five | 0 violations | Good oral bioavailability is likely |
| - Ghose Filter | 0 violations | Conforms to the properties of known drugs |
| - Veber Filter | 0 violations | Good oral bioavailability is likely |
| - Egan Filter | 0 violations | Good oral bioavailability is likely |
| - Muegge Filter | 0 violations | Conforms to the properties of known drugs |
| - Bioavailability Score | 0.55 | Good probability of being orally bioavailable |
| Medicinal Chemistry | ||
| - PAINS (Pan Assay Interference Compounds) | 0 alerts | Unlikely to interfere with assay readouts |
| - Brenk | 0 alerts | No undesirable structural motifs |
| - Lead-likeness | Yes | Suitable starting point for lead optimization |
| - Synthetic Accessibility | 2.87 | Relatively easy to synthesize |
Table 3: Predicted Drug-Likeness and Medicinal Chemistry Properties
Potential Biological Target and Signaling Pathway
Given the prevalence of thiophene derivatives as anticancer agents, a plausible biological target for this compound could be a protein kinase involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR). Inhibition of EGFR can disrupt downstream signaling pathways, leading to a reduction in tumor growth.
Experimental Protocols: In Silico Methodologies
Physicochemical, Drug-Likeness, and Medicinal Chemistry Predictions
The physicochemical properties, drug-likeness, and medicinal chemistry friendliness of this compound were predicted using the SwissADME web server (4--INVALID-LINK--] The canonical SMILES string of the molecule (CCOC(=O)C1=C(N)SC(C2=CC=C(F)C=C2)=C1) was used as the input for the prediction. The server calculates a range of descriptors and provides an assessment based on established filters and rules.
ADMET Prediction
The ADMET properties were predicted using the pkCSM web server (53] The SMILES string of the molecule was submitted to the server, which employs graph-based signatures to predict a variety of pharmacokinetic and toxicity endpoints.
Molecular Docking (Hypothetical Protocol)
To investigate the potential binding mode of this compound with a biological target, a molecular docking simulation could be performed. The following outlines a general protocol:
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., EGFR kinase domain, PDB ID: 1M17) would be downloaded from the Protein Data Bank (PDB). The protein would be prepared by removing water molecules and any co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges using software such as AutoDockTools.
-
Ligand Preparation: The 3D structure of this compound would be generated from its SMILES string and energy minimized using a molecular mechanics force field (e.g., MMFF94) in a program like Avogadro or ChemDraw.
-
Docking Simulation: Molecular docking would be performed using a program like AutoDock Vina. The prepared protein and ligand files would be used as input. A grid box would be defined to encompass the active site of the protein. The docking algorithm would then explore various conformations and orientations of the ligand within the active site to identify the most favorable binding pose based on a scoring function.
-
Analysis of Results: The docking results would be analyzed to visualize the binding pose of the ligand within the protein's active site. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, would be examined using visualization software like PyMOL or Discovery Studio. The binding affinity, typically reported as a negative score (kcal/mol), would be used to estimate the strength of the interaction.
Conclusion
The in silico analysis of this compound suggests that it possesses a favorable drug-like profile. The predicted physicochemical properties are within the acceptable ranges for oral bioavailability. The ADMET predictions indicate good absorption and distribution characteristics, with a potential for CYP2C9 inhibition and hepatotoxicity that would require further experimental investigation. The molecule adheres to major drug-likeness rules and is predicted to be synthetically accessible, making it an attractive candidate for further investigation in drug discovery programs. The hypothetical molecular docking protocol outlines a rational approach to explore its potential mechanism of action at a molecular level. This comprehensive in silico assessment provides a strong foundation for guiding future experimental studies to validate these predictions and further explore the therapeutic potential of this thiophene derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pkCSM [biosig.lab.uq.edu.au]
- 4. swissadme.ch [swissadme.ch]
- 5. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
Methodological & Application
Application Notes and Protocols for the Gewald Synthesis of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gewald synthesis is a powerful one-pot, multi-component reaction for the preparation of highly substituted 2-aminothiophenes.[1][2][3] This reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[1][2][3] The resulting polysubstituted 2-aminothiophenes are valuable building blocks in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties.
This document provides detailed application notes and a protocol for the synthesis of a specific 2-aminothiophene derivative, Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate. This compound is of interest in drug discovery programs due to the prevalence of the fluorophenyl motif in bioactive molecules.
Reaction Principle
The generally accepted mechanism for the Gewald reaction begins with a Knoevenagel condensation between the ketone (4'-fluoroacetophenone) and the active methylene compound (ethyl cyanoacetate), catalyzed by a base (e.g., morpholine or diethylamine).[2] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. Subsequent cyclization and tautomerization lead to the formation of the final 2-aminothiophene product.[2]
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of structurally related aryl-substituted 2-aminothiophenes. Optimization may be required to achieve the desired yield and purity.
Materials and Reagents:
-
4'-Fluoroacetophenone
-
Ethyl cyanoacetate
-
Sulfur (powdered)
-
Morpholine (or diethylamine)
-
Ethanol
-
Toluene (optional, for Knoevenagel condensation)
-
Ammonium acetate (optional, for Knoevenagel condensation)
-
Acetic acid (optional, for Knoevenagel condensation)
-
Ethyl acetate (for extraction and chromatography)
-
Hexane (for chromatography)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Dean-Stark apparatus (optional)
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Procedure:
Step 1: One-Pot Gewald Synthesis
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-fluoroacetophenone (1.0 eq), ethyl cyanoacetate (1.0-1.2 eq), and elemental sulfur (1.1-1.3 eq) in ethanol.
-
Slowly add the basic catalyst, such as morpholine (1.0-2.0 eq) or diethylamine, to the stirred mixture.
-
Heat the reaction mixture to a gentle reflux (around 50-80 °C) and monitor the progress of the reaction by TLC. The reaction time can vary from 3 to 12 hours.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
If a precipitate forms, it can be collected by filtration and washed with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
Alternative Two-Step Procedure:
For certain substrates, a two-step procedure may provide better yields.
-
Knoevenagel Condensation: In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve 4'-fluoroacetophenone (1.0 eq), ethyl cyanoacetate (2.2 eq), ammonium acetate (0.5 eq), and acetic acid (2.0 eq) in toluene.[4] Reflux the mixture for 18-48 hours, collecting the water that forms.[4] After cooling, wash the reaction mixture with water and dry the organic layer over anhydrous sodium sulfate.[4] Concentrate the solution to obtain the intermediate ethyl 2-cyano-3-(4-fluorophenyl)but-2-enoate.[4]
-
Thiophene Formation: Dissolve the crude intermediate in ethanol.[4] Add elemental sulfur (1.3 eq) and diethylamine (0.9 eq).[4] Heat the mixture at 50 °C for approximately 3 hours.[4]
Work-up and Purification:
-
The crude product (from either procedure) can be purified by column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexane.
-
Alternatively, recrystallization from a suitable solvent such as ethanol may yield the pure product.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₂FNO₂S | [5] |
| Molecular Weight | 265.31 g/mol | [5] |
| Appearance | Pale-yellow to yellow-brown solid | [6] |
| Melting Point | 87-94 °C (for the 2-fluoro isomer) | [6] |
| ¹H NMR | Data not available in searched literature. | |
| ¹³C NMR | Data not available in searched literature. | |
| Purity | 96% | [5] |
Table 2: Typical Reaction Parameters and Yields for Analogs
| Ketone | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2'-Fluoroacetophenone | Diethylamine | Ethanol | 50 | 3 | 35 | [4] |
| Acetophenone | Morpholine | Ethanol | Reflux | 3-5 | 70-85 |
Mandatory Visualizations
Logical Workflow for the Gewald Synthesis
Caption: Workflow of the one-pot Gewald synthesis.
Signaling Pathway of the Gewald Reaction Mechanism
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. chemuniverse.com [chemuniverse.com]
- 6. Buy Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate | 849659-32-1 [smolecule.com]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-Aminothiophenes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-aminothiophenes using microwave-assisted organic synthesis (MAOS). This method, primarily centered around the versatile Gewald three-component reaction, offers significant advantages over conventional heating techniques, including drastically reduced reaction times, improved yields, and cleaner reaction profiles.[1] The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2]
Reaction Principle: The Gewald Three-Component Reaction
The microwave-assisted synthesis of polysubstituted 2-aminothiophenes is efficiently achieved through the Gewald reaction.[3][4] This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[1][3] The generally accepted mechanism commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[3] This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[3] Microwave irradiation has been demonstrated to significantly accelerate this reaction sequence.[2][3]
Advantages of Microwave-Assisted Synthesis
Microwave irradiation offers several key advantages over conventional heating methods for the synthesis of 2-aminothiophenes:[2][5]
-
Rapid Reaction Times: Microwave synthesis can dramatically reduce reaction times from hours to minutes.[1][6]
-
Increased Yields: Often, higher isolated yields of the desired product are achieved.[2][6]
-
Improved Purity: The rapid and uniform heating can lead to cleaner reaction profiles with fewer by-products.[2]
-
Energy Efficiency: Microwave synthesis is a more energy-efficient method compared to traditional heating.
-
Green Chemistry: This approach aligns with the principles of green chemistry by reducing reaction times and often allowing for the use of less hazardous solvents.[7]
Data Presentation: Reaction Conditions and Yields
The following table summarizes quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophenes, showcasing the impact of different substrates, bases, and solvents on reaction outcomes.
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 95 | [2] |
| 2 | Cyclohexanone | Malononitrile | Pyrrolidine | DMF | 50 | 30 | 85 | [2] |
| 3 | 4-Nitroacetophenone | Ethyl cyanoacetate | - | Ethanol | 120 | 46 | - | [1] |
| 4 | 2-Bromoacetophenone | Ethyl cyanoacetate | - | Ethanol | 120 | 21 | - | [8] |
| 5 | Arylacetaldehydes | Activated nitriles | Morpholine | Ethanol | 70 | 20 | High | [6] |
| 6 | Ethyl acetoacetate | Malononitrile | - | Ethanol | 70 | 8 | - | [8] |
| 7 | Ketones/Aldehydes | Malononitrile/Ethyl cyanoacetate | KF-Alumina | - | - | 30 | 57-95 | [4] |
Note: The table presents a selection of data to illustrate the range of conditions and outcomes. For specific substrates, optimization of conditions may be required.
Experimental Protocols
This section provides a generalized, detailed methodology for the microwave-assisted synthesis of 2-aminothiophenes based on the Gewald reaction.
Materials:
-
Aldehyde or ketone (1.0 mmol)
-
Active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine, morpholine, triethylamine) (1.0 mmol)
-
Solvent (e.g., Ethanol, DMF) (3 mL)
-
Microwave reactor vials (5 mL or appropriate size)
-
Stir bar
-
Thin Layer Chromatography (TLC) plate
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/ethyl acetate eluent system
Procedure:
-
Reaction Setup: In a 5 mL microwave reaction vial equipped with a magnetic stir bar, combine the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).[1]
-
Solvent Addition: Add the appropriate solvent (3 mL) to the reaction vial.[1]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 8-46 minutes).[1][8]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up:
-
After the reaction is complete, allow the vial to cool to room temperature.[1]
-
Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).[1]
-
Wash the organic layer with water (3 x 20 mL) and then with brine (20 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.[1]
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Microwave-Assisted Synthesis of 2-Aminothiophenes.
Gewald Reaction Mechanism
Caption: Generalized Mechanism of the Gewald Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. ijert.org [ijert.org]
Application Notes and Protocols: Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate as a key pharmaceutical intermediate. This document details its synthesis, potential applications in drug discovery, and protocols for its use in the development of bioactive molecules.
Introduction
This compound is a substituted 2-aminothiophene, a class of heterocyclic compounds recognized for their versatile applications in medicinal chemistry.[1][2] The 2-aminothiophene scaffold is a privileged structure found in numerous biologically active compounds and serves as a crucial building block for the synthesis of a wide range of therapeutic agents.[1][2] This intermediate is particularly valuable for the synthesis of compounds targeting a variety of diseases due to the favorable physicochemical properties conferred by the thiophene ring and the fluorine substituent.
The presence of the amino and ester functional groups allows for a variety of subsequent chemical modifications, making it an ideal starting material for the construction of more complex molecules with potential therapeutic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂FNO₂S | [3] |
| Molecular Weight | 265.31 g/mol | [3] |
| Appearance | Pale-yellow to yellow-brown solid | [3] |
| Melting Point | 87-94 °C | [3] |
| CAS Number | 35978-33-7 |
Synthesis Protocol: Gewald Reaction
The most common and efficient method for the synthesis of this compound is the Gewald three-component reaction. This one-pot synthesis involves the condensation of a ketone (4'-fluoroacetophenone), an active methylene compound (ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.
Caption: Gewald synthesis of the target intermediate.
Materials:
-
4'-Fluoroacetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Diethylamine (or another suitable base like morpholine or piperidine)
-
Ethanol
-
Toluene
-
Ammonium acetate
-
Acetic acid
Procedure:
This protocol is a two-stage process adapted from a similar synthesis.
Stage 1: Knoevenagel Condensation
-
To a solution of 4'-fluoroacetophenone (1.0 eq) in toluene, add ethyl cyanoacetate (2.2 eq), ammonium acetate (0.5 eq), and acetic acid (2.0 eq).
-
Reflux the reaction mixture using a Dean-Stark apparatus to remove water for 18-48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, quench with water, and extract with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
Stage 2: Thiophene Ring Formation
-
Dissolve the crude intermediate from Stage 1 in ethanol.
-
Add elemental sulfur (1.3 eq) and diethylamine (0.9 eq) to the solution.
-
Heat the mixture at 50°C for 3 hours.
-
Filter the hot solution to remove any unreacted sulfur.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash chromatography to afford this compound.
| Parameter | Value |
| Yield | Approximately 35% (for the two-stage process) |
| Purification | Flash Chromatography |
Note: Yields for Gewald reactions can vary significantly based on the specific substrates, catalyst, and reaction conditions. One-pot variations of this reaction may offer higher efficiency.
Application as a Pharmaceutical Intermediate
This compound is a valuable starting material for the synthesis of various biologically active molecules. The amino group can be readily acylated, alkylated, or used as a nucleophile in cyclization reactions to form fused heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide.
A significant application of 2-aminothiophene derivatives is in the development of kinase inhibitors for cancer therapy. For instance, derivatives of similar 2-aminothiophenes have been investigated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are key players in the proliferation of cancer cells.
While a specific marketed drug synthesized directly from this intermediate is not publicly documented, its structure is highly amenable for the synthesis of compounds like the pyrano[3,2-c]quinoline derivatives, which have shown potent dual inhibition of EGFR and HER-2. The general synthetic workflow would involve the reaction of the 2-aminothiophene intermediate with other building blocks to construct the final complex molecule.
Caption: Synthetic workflow from intermediate to drug candidate.
The EGFR/HER-2 signaling pathway is a critical driver of cell proliferation, survival, and differentiation. In many cancers, these receptors are overexpressed or mutated, leading to uncontrolled cell growth. Dual inhibitors can block these aberrant signals.
Caption: Simplified EGFR/HER-2 signaling pathway and inhibition.
Protocols for Biological Evaluation
This protocol outlines a general method to assess the inhibitory activity of a compound synthesized from the title intermediate against EGFR and HER-2 kinases.
Materials:
-
Recombinant human EGFR and HER-2 kinase
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (dissolved in DMSO)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, the substrate, and the test compound dilution.
-
Initiate the reaction by adding the EGFR or HER-2 kinase.
-
Start the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
This protocol is used to determine the cytotoxic effects of a synthesized compound on cancer cell lines overexpressing EGFR and/or HER-2 (e.g., MCF-7, HT-29).
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.
Quantitative Data Summary
The following table summarizes exemplary quantitative data for 2-aminothiophene derivatives in the context of cancer research.
| Compound Type | Target(s) | Assay | IC₅₀ Value (nM) |
| Pyrano[3,2-c]quinoline derivatives | EGFR | Kinase Inhibition | 68 - 71 |
| HER-2 | Kinase Inhibition | 30 - 39 | |
| HT-29 cells | Cell Viability (MTT) | 23 - 49 | |
| MCF-7 cells | Cell Viability (MTT) | 31 - >100 |
Data is illustrative and based on published results for compounds with similar core structures.
Conclusion
This compound is a highly valuable and versatile intermediate for pharmaceutical research and development. Its straightforward synthesis via the Gewald reaction and the reactivity of its functional groups make it an excellent starting point for the creation of diverse and complex molecules. As demonstrated by the example of dual EGFR/HER-2 inhibitors, this intermediate has the potential to contribute to the development of novel therapeutics for the treatment of cancer and other diseases. The protocols provided herein offer a foundation for researchers to synthesize and evaluate the biological activity of derivatives of this promising compound.
References
Application Notes and Protocols for Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate and its derivatives as a scaffold in the design and development of novel anticancer therapeutics. The document outlines the synthesis, potential mechanisms of action, and detailed protocols for the evaluation of its anticancer properties.
Introduction
Thiophene-based compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The 2-aminothiophene scaffold, in particular, serves as a versatile building block for the synthesis of compounds that can interact with various biological targets implicated in cancer progression. This compound, a member of this family, presents a promising starting point for the development of targeted anticancer agents. The presence of the 4-fluorophenyl group can enhance binding affinity and modulate the pharmacokinetic properties of derivative compounds.
Synthesis
The synthesis of this compound and its analogs is commonly achieved through the Gewald multicomponent reaction. This one-pot synthesis involves the reaction of a ketone or aldehyde (in this case, 4-fluorophenylacetaldehyde or a precursor), an active methylene nitrile (such as ethyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst like morpholine or diethylamine.
Biological Activity and Mechanism of Action
While specific data for this compound is limited in publicly available literature, the broader class of 2-aminothiophene derivatives has demonstrated significant anticancer activity through various mechanisms:
-
Cytotoxicity against Cancer Cell Lines: Derivatives of 2-aminothiophene have shown potent cytotoxic effects against a range of human cancer cell lines, including those of the breast, colon, lung, and liver.[1][2]
-
Induction of Apoptosis: A primary mechanism of anticancer activity for many thiophene derivatives is the induction of programmed cell death (apoptosis). This is often mediated through the activation of caspase cascades.
-
Cell Cycle Arrest: These compounds have been observed to interfere with the normal progression of the cell cycle, often causing an accumulation of cells in the G2/M or S phase, thereby inhibiting proliferation.[1]
-
Kinase Inhibition: The thiophene scaffold has been utilized in the design of inhibitors for various protein kinases that are crucial for cancer cell signaling and survival, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Akt.[1]
-
Tubulin Polymerization Inhibition: Some thiophene derivatives have been shown to target the microtubule network, a key component of the cytoskeleton, by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to mitotic arrest and apoptosis.
Quantitative Data: Representative Cytotoxicity of 2-Aminothiophene Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative 2-aminothiophene derivatives against various cancer cell lines. It is important to note that these are analogous compounds, and the activity of this compound and its novel derivatives would require experimental determination.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | HepG2 (Liver) | 3.105 | [1] |
| PC-3 (Prostate) | 2.15 | [1] | |
| 4c | HepG2 (Liver) | 3.023 | [1] |
| PC-3 (Prostate) | 3.12 | [1] | |
| Compound 1 | RXF393 (Renal) | 7.01 ± 0.39 | |
| HT29 (Colon) | 24.3 ± 1.29 | ||
| LOX IMVI (Melanoma) | 9.55 ± 0.51 | ||
| 20b | A-549 (Lung) | 4.37 ± 0.7 | [3] |
| HepG-2 (Liver) | 8.03 ± 0.5 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments required to evaluate the anticancer potential of this compound and its derivatives are provided below.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]
Materials:
-
Test Compound (this compound derivative)
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This protocol details the quantification of apoptosis in cancer cells treated with the test compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[6][7][8]
Materials:
-
Test Compound
-
Cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat them with various concentrations of the test compound for the desired time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with cold PBS. Repeat the centrifugation.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is for determining the effect of the test compound on the cell cycle distribution of cancer cells using propidium iodide staining and flow cytometry.[9][10][11]
Materials:
-
Test Compound
-
Cancer cell line
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells and centrifuge.
-
Fixation: Resuspend the cell pellet in cold PBS, and while gently vortexing, add ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways
Caption: Potential anticancer mechanisms of 2-aminothiophene derivatives.
Experimental Workflow
Caption: Workflow for evaluating the anticancer activity of the test compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities | Bulletin of the Chemical Society of Ethiopia [ajol.info]
- 3. [PDF] SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES | Semantic Scholar [semanticscholar.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Application Notes and Protocols: Synthesis of Anti-inflammatory Agents from Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including potent anti-inflammatory properties.[1] The 2-aminothiophene scaffold, in particular, serves as a versatile building block for the synthesis of various fused heterocyclic systems with significant therapeutic potential.[1] This document provides detailed application notes and protocols for the synthesis and evaluation of novel anti-inflammatory agents derived from Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate . The primary synthetic strategy focuses on the construction of thieno[2,3-d]pyrimidine derivatives, a class of compounds known to exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2]
Synthetic Approach: From Thiophene to Thieno[2,3-d]pyrimidine
The core of the synthetic strategy involves the cyclization of the starting material, this compound, to form a thieno[2,3-d]pyrimidin-4(3H)-one scaffold. This scaffold can be further modified to generate a library of derivatives for structure-activity relationship (SAR) studies.
Diagram: Synthetic Workflow
Caption: Synthetic pathway for thieno[2,3-d]pyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of 6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
This protocol describes the cyclization of the starting aminothiophene ester to form the core pyrimidinone ring structure.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Ethanol
-
Distilled water
Procedure:
-
A mixture of this compound (10 mmol) and formamide (20 mL) is placed in a round-bottom flask.
-
The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water (100 mL) with stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold ethanol, and then with water.
-
The crude product is dried and can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford pure 6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one.
Protocol 2: Synthesis of 4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine
The hydroxyl group of the pyrimidinone is converted to a chloro group, which is a good leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (optional, as a catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Ice bath
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM) or Chloroform
Procedure:
-
A mixture of 6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one (5 mmol) and phosphorus oxychloride (15 mL) is placed in a round-bottom flask. A catalytic amount of N,N-dimethylaniline can be added.
-
The mixture is heated to reflux for 3-4 hours.
-
The excess POCl₃ is removed under reduced pressure.
-
The residue is cooled in an ice bath and carefully poured onto crushed ice with vigorous stirring.
-
The resulting mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield 4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine.
Protocol 3: Synthesis of Substituted Thieno[2,3-d]pyrimidine Derivatives
This protocol outlines the general procedure for the nucleophilic substitution of the chloro group with various amines to generate a library of compounds.
Materials:
-
4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine
-
Various primary or secondary amines
-
Anhydrous solvent (e.g., ethanol, isopropanol, or DMF)
-
Triethylamine (as a base)
-
Round-bottom flask
-
Reflux condenser or stirring at room temperature setup
Procedure:
-
To a solution of 4-chloro-6-(4-fluorophenyl)thieno[2,3-d]pyrimidine (1 mmol) in a suitable anhydrous solvent (10-15 mL), the desired amine (1.1 mmol) and triethylamine (1.2 mmol) are added.
-
The reaction mixture is either stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the amine (monitored by TLC).
-
After completion of the reaction, the solvent is evaporated under reduced pressure.
-
The residue is partitioned between water and an organic solvent like ethyl acetate or dichloromethane.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to obtain the final substituted thieno[2,3-d]pyrimidine derivative.
Biological Evaluation Protocols
Protocol 4: In Vitro Anti-inflammatory Activity - Protein Denaturation Assay
This assay provides a preliminary screening of the anti-inflammatory potential of the synthesized compounds by measuring their ability to inhibit heat-induced protein denaturation.
Materials:
-
Synthesized compounds
-
Diclofenac sodium (as a standard drug)
-
Bovine serum albumin (BSA)
-
Phosphate buffered saline (PBS, pH 6.4)
-
Spectrophotometer
Procedure:
-
The reaction mixture (5 mL) consists of 0.2 mL of the test compound or standard drug at various concentrations (e.g., 50, 100, 150, 200, 250 µg/mL), 2.8 mL of PBS, and 2 mL of 1% w/v BSA.
-
The control consists of 2.8 mL of PBS and 2.2 mL of 1% w/v BSA.
-
The mixtures are incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.
-
After cooling, the absorbance is measured at 660 nm.
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [1 - (Absorbance of Test / Absorbance of Control)] x 100
-
The IC₅₀ value (the concentration of the compound required to inhibit 50% of protein denaturation) can be determined by plotting the percentage inhibition against the concentration.
Protocol 5: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a standard and reliable model for evaluating the acute anti-inflammatory activity of new compounds.[3][4]
Materials:
-
Wistar albino rats (150-200 g)
-
Synthesized compounds
-
Diclofenac sodium (as a standard drug)
-
Carrageenan (1% w/v in normal saline)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animals are divided into groups (n=6), including a control group, a standard group, and test groups for each synthesized compound at a specific dose (e.g., 10 mg/kg).
-
The test compounds and the standard drug are administered orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.
-
Acute inflammation is induced by sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.
-
The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours after the injection.
-
The percentage inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] x 100 where ΔV is the change in paw volume.
Protocol 6: In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes, providing insights into their mechanism of action.[5][6]
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Synthesized compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well plate
-
Plate reader for colorimetric or fluorometric detection
-
EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.
-
Add various concentrations of the synthesized compounds, reference inhibitors, or vehicle (DMSO) to the wells.
-
Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., HCl).
-
Measure the amount of PGE₂ produced using an EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ values.
Data Presentation
The following tables present representative data for hypothetical derivatives of this compound, illustrating how to structure the results from the biological assays.
Table 1: In Vitro Anti-inflammatory Activity (Protein Denaturation Assay)
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation | IC₅₀ (µg/mL) |
| Derivative A | 50 | 25.3 ± 1.8 | 125.6 |
| 100 | 45.1 ± 2.5 | ||
| 150 | 60.8 ± 3.1 | ||
| 200 | 75.4 ± 2.9 | ||
| 250 | 88.2 ± 3.5 | ||
| Derivative B | 50 | 18.9 ± 1.5 | 180.2 |
| 100 | 35.7 ± 2.1 | ||
| 150 | 52.3 ± 2.8 | ||
| 200 | 68.9 ± 3.3 | ||
| 250 | 80.1 ± 3.9 | ||
| Diclofenac | 50 | 35.6 ± 2.0 | 85.4 |
| 100 | 58.2 ± 2.7 | ||
| 150 | 78.9 ± 3.4 | ||
| 200 | 90.1 ± 3.8 | ||
| 250 | 95.3 ± 4.1 |
Data are expressed as mean ± SEM.
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment (10 mg/kg) | Paw Volume Increase (mL) after 3h | % Inhibition of Edema |
| Control (Vehicle) | 0.85 ± 0.05 | - |
| Derivative A | 0.42 ± 0.03 | 50.6 |
| Derivative B | 0.55 ± 0.04 | 35.3 |
| Diclofenac Sodium | 0.38 ± 0.02* | 55.3 |
*p < 0.05 compared to the control group. Data are expressed as mean ± SEM.
Table 3: In Vitro COX-1 and COX-2 Enzyme Inhibition Assay
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative A | 15.8 | 1.2 | 13.2 |
| Derivative B | 25.4 | 5.8 | 4.4 |
| Celecoxib | >100 | 0.05 | >2000 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
Signaling Pathways in Inflammation
The anti-inflammatory effects of the synthesized thieno[2,3-d]pyrimidine derivatives are primarily attributed to their inhibition of the COX and LOX pathways, which are central to the inflammatory cascade.
Diagram: COX and LOX Inflammatory Pathways
Caption: Inhibition of COX and LOX pathways by thiophene derivatives.
By inhibiting COX and LOX enzymes, the synthesized compounds can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes, thereby alleviating the symptoms of inflammation. Further studies could also explore their effects on other signaling pathways, such as the NF-κB and MAPK pathways, which are also crucial in regulating the inflammatory response.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inotiv.com [inotiv.com]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Characterization of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol and predicted spectral data for the structural elucidation of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of published experimental data for this specific molecule, the provided spectral data is predicted based on known chemical shift values of analogous structures and substituent effects. This document serves as a practical guide for the synthesis and characterization of this and related thiophene derivatives, which are of significant interest in medicinal chemistry.
Introduction
This compound is a substituted thiophene derivative. Thiophene-based compounds are important scaffolds in pharmaceutical development, exhibiting a wide range of biological activities. Accurate structural characterization is paramount for understanding their structure-activity relationships. NMR spectroscopy is an essential analytical technique for the unambiguous determination of molecular structures. This note outlines the experimental procedure for acquiring high-quality ¹H and ¹³C NMR spectra and presents predicted data to aid in the spectral interpretation for the title compound.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The numbering convention for the assignments is shown in Figure 1.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (Thiophene) | ~ 6.8 - 7.0 | s | - | 1H |
| H-2', H-6' (Phenyl) | ~ 7.5 - 7.7 | t | ~ 8.8 | 2H |
| H-3', H-5' (Phenyl) | ~ 7.1 - 7.3 | t | ~ 8.8 | 2H |
| NH₂ | ~ 5.9 | br s | - | 2H |
| -OCH₂CH₃ | ~ 4.2 | q | ~ 7.1 | 2H |
| -OCH₂CH₃ | ~ 1.3 | t | ~ 7.1 | 3H |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~ 166 |
| C-2 (Thiophene) | ~ 160 |
| C-4' (Phenyl) | ~ 162 (d, ¹JCF ≈ 245 Hz) |
| C-4 (Thiophene) | ~ 144 |
| C-1' (Phenyl) | ~ 132 (d, ⁴JCF ≈ 3 Hz) |
| C-2', C-6' (Phenyl) | ~ 129 (d, ³JCF ≈ 8 Hz) |
| C-3', C-5' (Phenyl) | ~ 115 (d, ²JCF ≈ 21 Hz) |
| C-5 (Thiophene) | ~ 120 |
| C-3 (Thiophene) | ~ 109 |
| -OCH₂CH₃ | ~ 61 |
| -OCH₂CH₃ | ~ 14 |
Experimental Protocol
This section details a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for this compound.
1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃ or DMSO-d₆).
-
Concentration: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
2. ¹H NMR Data Acquisition
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 12-15 ppm.
-
Number of Scans: Acquire 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.
3. ¹³C NMR Data Acquisition
-
Pulse Sequence: Employ a proton-decoupled pulse sequence to obtain singlets for each carbon atom.
-
Spectral Width: Set a spectral width of approximately 200-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure complete relaxation of the carbon nuclei.
4. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Visualizations
Caption: Molecular structure with atom numbering.
Caption: Experimental workflow for NMR characterization.
Molecular docking protocol for Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate with EGFR
Application Notes and Protocols
Topic: Molecular Docking Protocol for Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate with EGFR
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1][2] Dysregulation of EGFR signaling is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[3][4] Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This protocol provides a detailed methodology for performing a molecular docking study of this compound with the EGFR kinase domain. This thiophene-based compound is of interest for its potential as an EGFR inhibitor.
EGFR Signaling Pathway
The EGFR signaling pathway is a complex cascade of events initiated by the binding of ligands such as Epidermal Growth Factor (EGF).[2] This binding leads to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated residues serve as docking sites for various adaptor proteins, which in turn activate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6] These pathways ultimately regulate gene expression related to cell proliferation, survival, and migration.[5]
Caption: EGFR Signaling Pathway.
Molecular Docking Workflow
The molecular docking process involves several key steps, from preparing the protein and ligand to analyzing the final docking results. The following diagram outlines the general workflow for the docking of this compound with EGFR.
Caption: Molecular Docking Workflow.
Experimental Protocols
Software and Resources
-
Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For protein and ligand preparation, and for performing the docking.
-
PyMOL or UCSF Chimera: For visualization and analysis of protein structures and docking results.[7]
-
Protein Data Bank (PDB): To retrieve the crystal structure of EGFR.
-
PubChem or ZINC database: To retrieve the 3D structure of the ligand.
Protein Preparation
-
Retrieve EGFR Structure: Download the crystal structure of the EGFR kinase domain. A commonly used structure is PDB ID: 1M17, which is EGFR in complex with the inhibitor erlotinib.[3][8]
-
Clean the Protein: Open the PDB file in a molecular visualization tool like PyMOL or Chimera. Remove water molecules, co-crystallized ligands (e.g., erlotinib), and any other heteroatoms that are not part of the protein.[7]
-
Prepare the Protein for Docking:
-
Using AutoDockTools, add polar hydrogens to the protein.
-
Compute Gasteiger or Kollman charges to assign partial charges to each atom.[7]
-
Merge non-polar hydrogens.
-
Save the prepared protein in the PDBQT format.
-
Ligand Preparation
-
Obtain Ligand Structure: Obtain the 3D structure of this compound from a database like PubChem or ZINC. Alternatively, build the structure using a chemical drawing tool and generate a 3D conformation.
-
Prepare the Ligand for Docking:
-
Load the ligand into AutoDockTools.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.[9]
-
Assign Gasteiger charges.
-
Merge non-polar hydrogens.
-
Save the prepared ligand in the PDBQT format.
-
Grid Generation
-
Define the Binding Site: The docking grid defines the three-dimensional space where the docking algorithm will search for binding poses. For EGFR, the ATP-binding site is the target.[7]
-
Set Grid Box Parameters: In AutoDockTools, use the "Grid Box" option. Center the grid on the co-crystallized ligand from the original PDB file (if available and relevant) or on key active site residues.[7] For PDB ID 1M17, the grid can be centered on the position of the co-crystallized erlotinib. A typical grid box size would be 60 x 60 x 60 points with a spacing of 0.375 Å.
Molecular Docking Simulation
-
Configure Docking Parameters: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein (receptor) and ligand PDBQT files, the grid parameters, and the output file name.
-
Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt
-
Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).
Analysis of Results
-
Visualize Docking Poses: Load the protein and the output ligand poses into PyMOL or Chimera to visually inspect the binding modes.
-
Analyze Binding Interactions: Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues in the EGFR binding pocket.
-
Evaluate Binding Affinity: The binding affinity scores in the output file provide an estimate of the binding strength. Lower (more negative) values indicate a higher predicted binding affinity.
-
(Optional) Post-Docking Refinement: For more accurate binding energy estimation, consider using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[7]
Data Presentation
The following table should be used to summarize the quantitative results from the molecular docking simulation.
| Parameter | Value |
| PDB ID of EGFR Structure | 1M17 |
| Ligand Name | This compound |
| Docking Software | AutoDock Vina |
| Best Binding Pose | |
| Binding Affinity (kcal/mol) | Enter Value Here |
| RMSD from reference (Å) | Enter Value Here |
| Key Interacting Residues | |
| Hydrogen Bonds | List Residues |
| Hydrophobic Interactions | List Residues |
| Other Interactions | List Residues and Interaction Type |
Conclusion
This protocol provides a comprehensive guide for conducting a molecular docking study of this compound with the EGFR kinase domain. By following these steps, researchers can gain insights into the potential binding mode and affinity of this compound, which can inform further experimental validation and drug development efforts. It is important to remember that molecular docking is a predictive tool, and experimental validation is crucial to confirm the computational findings.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integration of pharmacophore-based virtual screening, molecular docking, ADMET analysis, and MD simulation for targeting EGFR: A comprehensive drug discovery study using commercial databases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
Application Note and Protocol: High-Yield Synthesis of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substituted 2-aminothiophenes are a critical class of heterocyclic compounds that serve as versatile building blocks in the synthesis of various biologically active molecules, including agrochemicals, dyes, and pharmaceuticals.[1][2][3] The ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate scaffold, in particular, is a key intermediate in the development of novel therapeutic agents. The most common and efficient method for synthesizing these compounds is the Gewald aminothiophene synthesis, a multi-component reaction that involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[4][5] This one-pot synthesis is highly regarded for its operational simplicity and the diversity of substituents that can be incorporated into the thiophene ring.[1] This application note provides a detailed protocol for the high-yield synthesis of this compound, leveraging the principles of the Gewald reaction.
Reaction Principle
The synthesis proceeds via the Gewald reaction, which commences with a Knoevenagel condensation between 4-fluoroacetophenone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.[4][6] This is followed by the addition of elemental sulfur to the α-carbon of the nitrile. Subsequent cyclization and tautomerization lead to the formation of the desired 2-aminothiophene ring.[4] The reaction is typically catalyzed by a base, such as morpholine or piperidine, which facilitates both the initial condensation and the sulfur addition steps.[1][7]
Experimental Workflow
The overall experimental workflow for the synthesis is depicted below.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
-
4-Fluoroacetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur powder
-
Morpholine (or Piperidine)
-
Ethanol (absolute)
-
Deionized water
Equipment:
-
Round-bottom flask (250 mL)
-
Magnetic stirrer with heating mantle
-
Condenser
-
Dropping funnel
-
Buchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Spectroscopic instrumentation (IR, NMR)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a condenser, combine 4-fluoroacetophenone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in 50 mL of absolute ethanol.
-
Addition of Base: With continuous stirring, slowly add morpholine (0.05 mol) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction: Heat the mixture to a gentle reflux (approximately 45-55 °C) and maintain this temperature with stirring for 2-3 hours.[3][8] The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath or refrigerator overnight to facilitate precipitation of the product.[3]
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol and then with water to remove any unreacted starting materials and catalyst.[7]
-
Purification: Recrystallize the crude product from hot ethanol to obtain the pure this compound as a crystalline solid.[9]
-
Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Parameter | Expected Value |
| Reactant Molar Ratios | 4-Fluoroacetophenone:Ethyl Cyanoacetate:Sulfur:Morpholine (1:1:1:1) |
| Reaction Temperature | 45-55 °C |
| Reaction Time | 2-3 hours |
| Yield | 75-85% |
| Melting Point | To be determined experimentally |
| Appearance | Crystalline solid |
Reaction Mechanism
The Gewald synthesis of this compound follows a well-established multi-step mechanism.
Caption: Mechanism of the Gewald aminothiophene synthesis.
Applications in Drug Development
The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents.[1][3] Derivatives of this compound are valuable intermediates for the synthesis of compounds with potential activities such as:
-
Antimicrobial agents: Thiophene-containing compounds have shown significant antibacterial and antifungal properties.[3][10]
-
Anti-inflammatory drugs: Certain 2-aminothiophene derivatives exhibit anti-inflammatory activity.[1][3]
-
Anticancer agents: The thiophene nucleus is present in several compounds investigated for their antitumor properties.[3][10]
-
Kinase inhibitors: These compounds can serve as starting materials for the synthesis of kinase inhibitors, which are crucial in cancer therapy.
The high-yield synthesis of this key intermediate is therefore of great importance for the efficient discovery and development of new drugs.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Elemental sulfur is flammable; avoid open flames.
-
Morpholine and piperidine are corrosive and toxic; handle with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. d-nb.info [d-nb.info]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. ijpbs.com [ijpbs.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. asianpubs.org [asianpubs.org]
- 8. CN104478850A - Preparation method of derivatives of 2-aminothiophene-3 formamide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Thiophene Carboxylates by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of thiophene carboxylates, a critical class of compounds in pharmaceutical and materials science research. Recrystallization is a robust and widely applicable technique for enhancing the purity of these solid derivatives.
Introduction
Thiophene carboxylates and their derivatives are pivotal structural motifs in a multitude of biologically active compounds and functional organic materials. The purity of these intermediates is paramount to ensure the desired efficacy, safety, and performance in their final applications. Recrystallization is a fundamental purification technique that relies on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures. A successful recrystallization can significantly enhance the purity of a thiophene carboxylate, yielding a crystalline product suitable for downstream applications and analytical characterization.
Data Presentation
The selection of an appropriate solvent is the most critical step in developing a successful recrystallization protocol. The ideal solvent will dissolve the thiophene carboxylate sparingly at room temperature but readily at an elevated temperature. The following tables summarize key physicochemical properties and solubility information for representative thiophene carboxylates to guide solvent selection.
Table 1: Physicochemical Properties of Common Thiophene Carboxylates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 125-127 | 260 |
| Methyl thiophene-2-carboxylate | C₆H₆O₂S | 142.18 | - | 94-96 (at 14 mmHg) |
| Ethyl thiophene-2-carboxylate | C₇H₈O₂S | 156.20 | - | 218 |
| 3-Methylthiophene-2-carboxylic acid | C₆H₆O₂S | 142.18 | - | - |
| 5-Ethylthiophene-2-carboxylic acid | C₇H₈O₂S | 156.20 | - | - |
| Thiophene-2,5-dicarboxylic acid | C₆H₄O₄S | 172.16 | - | - |
Data compiled from various sources. Melting and boiling points are reported as ranges where applicable.
Table 2: Solubility Characteristics of Thiophene Carboxylates in Common Solvents
| Compound | Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Notes |
| Thiophene-2-carboxylic acid | Water | Sparingly soluble (80 g/L at 20°C)[1] | Highly soluble | An excellent choice for recrystallization, though drying can be slow. |
| Thiophene-2-carboxylic acid | Ethanol | Soluble | Very soluble | May require a co-solvent like water to reduce solubility for good crystal recovery. |
| Thiophene-2-carboxylic acid | Diethyl Ether | Sparingly soluble | Soluble | A good option for obtaining high purity crystals. |
| Thiophene-2-carboxylic acid | Chloroform | Slightly soluble[1] | Soluble | Use with caution due to potential health hazards. |
| Thiophene-2-carboxylic acid | Petroleum Ether | Insoluble | Sparingly soluble | Can be used as an anti-solvent or for washing crystals. |
| Thiophene-2,5-dicarboxylic acid | Water | Soluble | Highly soluble | The presence of two carboxylic acid groups increases polarity and water solubility.[2] |
| Thiophene-2,5-dicarboxylic acid | Alcohols | Soluble | Highly soluble | Similar to the mono-carboxylic acid, a co-solvent might be necessary.[2] |
| Thiophene-2,5-dicarboxylic acid | Hexane | Poorly soluble[2] | Insoluble | Suitable as an anti-solvent.[2] |
| Thiophene Carboxylate Esters | Alcohols (e.g., Methanol, Ethanol) | Generally soluble | Very soluble | Often too soluble for effective single-solvent recrystallization. |
| Thiophene Carboxylate Esters | Hexane/Ethyl Acetate | Variable | Variable | Mixed solvent systems are often effective for esters. |
| Thiophene Carboxylate Esters | Diethyl Ether | Variable | Variable | Can be a suitable solvent, depending on the specific ester. |
This table provides a qualitative guide. Experimental verification of solubility is crucial for each specific compound and batch.
Experimental Protocols
The following protocols provide a generalized procedure for the recrystallization of thiophene carboxylates. It is essential to perform small-scale trials to determine the optimal solvent and conditions before proceeding with a larger scale purification.
Protocol 1: Small-Scale Solvent Screening
Objective: To identify a suitable solvent or solvent system for the recrystallization of a specific thiophene carboxylate.
Materials:
-
Crude thiophene carboxylate (20-50 mg)
-
A selection of potential solvents (e.g., water, methanol, ethanol, isopropanol, ethyl acetate, toluene, hexane, diethyl ether)
-
Small test tubes or vials
-
Spatula
-
Hot plate or heating block
-
Vortex mixer
-
Ice bath
Procedure:
-
Place approximately 20 mg of the crude thiophene carboxylate into a small test tube.
-
Add the chosen solvent dropwise at room temperature while vortexing. Observe the solubility. An ideal solvent should not dissolve the compound readily at this stage.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Once a clear solution is obtained, allow it to cool slowly to room temperature.
-
If crystals do not form upon cooling, try scratching the inside of the test tube with a glass rod or placing it in an ice bath to induce crystallization.
-
Evaluate the quality and quantity of the crystals formed. A good recrystallization will yield well-formed crystals with a noticeable decrease in colored impurities in the supernatant.
-
Repeat this procedure with different solvents and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to identify the optimal system.
Protocol 2: General Recrystallization Procedure for Thiophene Carboxylic Acids
Objective: To purify a larger quantity of a thiophene carboxylic acid using an appropriate solvent. Water is often a good starting point for the free acids.
Materials:
-
Crude thiophene carboxylic acid
-
Optimal recrystallization solvent (determined from Protocol 1)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Beakers
-
Spatula
-
Glass rod
Procedure:
-
Dissolution: Place the crude thiophene carboxylic acid in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the chosen solvent.
-
Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air-dry on the filter paper for a short period by drawing air through the funnel. Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Protocol 3: Recrystallization of Thiophene Carboxylate Esters using a Mixed Solvent System
Objective: To purify a thiophene carboxylate ester using a binary solvent system. This is often necessary as esters can be highly soluble in many common organic solvents.
Materials:
-
Crude thiophene carboxylate ester
-
A "good" solvent (in which the ester is highly soluble)
-
A "poor" or "anti-solvent" (in which the ester is poorly soluble)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Other materials as listed in Protocol 2
Procedure:
-
Dissolution: Dissolve the crude ester in a minimal amount of the "good" solvent at an elevated temperature in an Erlenmeyer flask.
-
Inducing Crystallization: While the solution is still hot, add the "poor" solvent dropwise with stirring until the solution becomes faintly turbid (cloudy). The turbidity indicates that the saturation point has been reached.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 2, using the ice-cold solvent mixture for washing the crystals.
Mandatory Visualization
The following diagram illustrates the general workflow for the recrystallization of thiophene carboxylates.
Caption: General workflow for the purification of thiophene carboxylates by recrystallization.
References
Application Notes and Protocols for the Development of Novel Antimicrobial Agents from Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate and its derivatives as potential novel antimicrobial agents. The protocols outlined below are intended to facilitate further research and development in the field of antimicrobial drug discovery.
Introduction
The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. Thiophene derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial properties. This compound is a key intermediate that can be synthesized via the versatile Gewald reaction and serves as a scaffold for the generation of a diverse library of potential drug candidates. This document details the necessary protocols for advancing this compound from synthesis to antimicrobial evaluation.
Synthesis of this compound
The primary synthetic route to this compound is the Gewald three-component reaction. This one-pot synthesis is efficient and utilizes readily available starting materials.
Synthesis Workflow
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol: Gewald Synthesis
Materials:
-
4-Fluorophenylacetonitrile
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Ethanol (or other suitable solvent)
-
Morpholine or Diethylamine (base catalyst)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-fluorophenylacetonitrile (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol.
-
To this solution, add elemental sulfur (1.1 equivalents).
-
Slowly add the base catalyst (e.g., morpholine or diethylamine, 0.2-0.5 equivalents) to the stirring mixture.
-
Heat the reaction mixture to reflux (typically 50-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the crude product by filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.
-
Characterize the final product using techniques such as NMR, IR spectroscopy, and Mass Spectrometry.
Antimicrobial Activity Evaluation
The antimicrobial potential of the synthesized compound and its derivatives should be assessed against a panel of clinically relevant bacterial and fungal strains. Standardized methods such as broth microdilution or agar disk diffusion are recommended.
General Workflow for Antimicrobial Screening
Caption: Workflow for determining antimicrobial activity.
Protocol: Broth Microdilution for MIC Determination
Materials:
-
Synthesized test compound
-
Bacterial and/or fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antimicrobial drugs (e.g., Cefadroxil, Fluconazole) for positive controls
-
Solvent (e.g., DMSO) for dissolving the compound
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain to be tested, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculate each well containing the diluted compound with the microbial suspension.
-
Include a positive control (microorganism with a standard antibiotic), a negative control (microorganism in broth only), and a sterility control (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
While specific MIC values for this compound are not extensively reported in the literature, data from structurally related compounds suggest potential activity. The following table is a representative example of how to present such data, based on findings for similar thiophene derivatives.[1]
Table 1: Example of Antimicrobial Activity Data for Thiophene Derivatives (MIC in µM/mL)
| Compound ID | S. aureus | B. subtilis | E. coli | S. typhi | C. albicans | A. niger |
| Thiophene Derivative S1 | 0.81 | 0.81 | 0.81 | 0.81 | - | - |
| Thiophene Derivative S4 | - | - | - | - | 0.91 | 0.91 |
| Cefadroxil (Standard) | 0.75 | 0.75 | 0.75 | 0.75 | NA | NA |
| Fluconazole (Standard) | NA | NA | NA | NA | 0.85 | 0.85 |
Note: This table is for illustrative purposes and is based on data for structurally related compounds.[1] Actual MIC values for this compound must be determined experimentally.
Proposed Mechanism of Action
The precise mechanism of action for this compound is not yet fully elucidated. However, based on studies of other 2-aminothiophene derivatives, several potential mechanisms can be proposed. These compounds may interfere with essential cellular processes in microorganisms.
Potential Signaling Pathways and Cellular Targets
Caption: Potential antimicrobial mechanisms of 2-aminothiophenes.
Further studies, such as enzyme inhibition assays, membrane permeability assays, and investigations into effects on nucleic acid and protein synthesis, are required to elucidate the specific mechanism of action for this compound.
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel antimicrobial agents. The protocols provided herein offer a framework for its synthesis and antimicrobial evaluation. Future research should focus on:
-
Lead Optimization: Synthesizing a library of derivatives to establish structure-activity relationships (SAR).
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent compounds.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of lead candidates in animal models.
By following these guidelines, researchers can systematically explore the potential of this promising class of compounds in the fight against antimicrobial resistance.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Gewald Synthesis of Fluorinated Thiophenes
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and optimizing the Gewald synthesis of fluorinated thiophenes. The information is presented in a question-and-answer format to directly address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Gewald synthesis and why is it used for preparing fluorinated thiophenes?
The Gewald reaction is a one-pot, multi-component reaction that synthesizes highly substituted 2-aminothiophenes.[1][2] It typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[1][2] This method is valuable for accessing fluorinated thiophenes, which are important scaffolds in medicinal chemistry due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability and binding affinity.[3]
Q2: How does the presence of fluorine in the starting materials affect the Gewald synthesis?
Fluorine atoms, being highly electronegative, create electron-withdrawing effects that can significantly impact the reaction. Aryl ketones with electron-withdrawing groups are known to react more sluggishly in the Gewald synthesis.[4] This can lead to lower yields and longer reaction times compared to their non-fluorinated counterparts. The electron-deficient nature of fluorinated carbonyls can hinder the initial Knoevenagel condensation step of the reaction.
Q3: What are the key stages of the Gewald reaction mechanism?
The mechanism of the Gewald reaction is generally understood to proceed through three main stages:[5][6]
-
Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[2][7]
-
Sulfur Addition: The addition of elemental sulfur to the intermediate. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[7]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to form the final 2-aminothiophene product.[2][6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of fluorinated thiophenes via the Gewald reaction.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel Condensation | The electron-withdrawing nature of fluorine on the ketone can slow down this initial step. - Optimize the Base: Screen different amine bases such as morpholine, piperidine, or triethylamine. For particularly challenging substrates, a stronger base might be required.[5] - Increase Temperature: Gently heating the reaction mixture can often promote the condensation. However, excessive heat may lead to side reactions.[5] - Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[5] |
| Poor Sulfur Solubility or Reactivity | - Choice of Solvent: Polar solvents like ethanol, methanol, or DMF are commonly used to improve the solubility and reactivity of sulfur.[5] - Finely Powdered Sulfur: Ensure the use of high-purity, finely powdered sulfur to maximize its surface area and reactivity. |
| Sluggish Cyclization | The electron-withdrawing effects of fluorine can also impact the final ring-closing step. - Microwave Irradiation: This technique has been shown to significantly reduce reaction times and improve yields, especially for less reactive substrates.[8][9] - Alternative Catalysts: Consider using catalysts like L-proline or piperidinium borate, which have been shown to be effective in promoting the Gewald reaction under mild conditions.[10][11] |
| Side Reactions | Polymerization or the formation of other byproducts can reduce the yield of the desired fluorinated thiophene. - Control Reagent Addition: Slow, dropwise addition of the base can help to control the reaction rate and minimize side reactions. - Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free), potentially with ball milling, can improve yields and simplify purification.[4] |
Problem 2: Difficult Purification of the Final Product
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Materials | Incomplete reactions are common with less reactive fluorinated substrates. - Optimize Reaction Time and Temperature: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Column Chromatography: Purification by column chromatography is often necessary to separate the product from starting materials and byproducts. A range of solvent systems (e.g., hexane/ethyl acetate) should be screened to find the optimal separation conditions. |
| Formation of Tarry Byproducts | Overheating or prolonged reaction times can lead to the formation of polymeric or tarry materials. - Lower Reaction Temperature: If tar formation is observed, try running the reaction at a lower temperature for a longer period. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method. |
Data Presentation
The following tables summarize quantitative data from various Gewald syntheses, highlighting the impact of reaction conditions and substituents on the yield.
Table 1: Effect of Base on the Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Base | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| Pyrrolidinium borate | 20 | 100 | 25 | 92 |
| Piperidinium borate | 20 | 100 | 20 | 96 |
| Morpholinium borate | 20 | 100 | 25 | 90 |
| Data adapted from a study using cyclohexanone and malononitrile.[11] |
Table 2: Comparison of Yields for para-Substituted Acetophenones in a Solvent-Free Gewald Reaction
| p-Substituent | Yield (%) |
| -H | 53 |
| -CH₃ | 48 |
| -OCH₃ | 45 |
| -F | 46 |
| -Cl | 51 |
| -Br | 55 |
| -NO₂ | 62 |
| Reaction conditions: p-substituted acetophenone, malononitrile, sulfur, and morpholine under high-speed ball milling.[4] |
Experimental Protocols
Protocol 1: General Procedure for the Gewald Synthesis of Ethyl 2-amino-4-(aryl)thiophene-3-carboxylates [12]
-
Materials:
-
Substituted acetophenone (0.01 mol)
-
Ethyl cyanoacetate (0.01 mol)
-
Elemental sulfur (0.05 mol)
-
Ethanol (15 mL)
-
Microwave reactor
-
-
Procedure:
-
Combine the substituted acetophenone, ethyl cyanoacetate, and elemental sulfur in a 250 mL round-bottom flask.
-
Add ethanol to the mixture.
-
Place the flask in a microwave reactor and heat to 120 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the crude product.
-
Recrystallize the purified product from hot ethanol and hot water for further purification.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Protocol 2: Synthesis of 3-Acetyl-2-aminothiophenes [13]
-
Materials:
-
Crude cyanoacetone (43 mmol)
-
1,4-Dithiane-2,5-diol (22 mmol)
-
Triethylamine (10 mmol)
-
DMF (10 mL)
-
-
Procedure:
-
To a solution of crude cyanoacetone and 1,4-dithiane-2,5-diol in DMF, add triethylamine with stirring.
-
After 15 minutes, heat the solution to 60 °C for 3 hours.
-
Remove the solvent under reduced pressure.
-
To the oily residue, add water (50 mL), diethyl ether (50 mL), and glacial acetic acid (approx. 1-3 mL) until the organic layer becomes clear.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
-
Visualizations
Experimental Workflow for Gewald Synthesis
Caption: A generalized experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yields in the Gewald synthesis.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 11. d-nb.info [d-nb.info]
- 12. arkat-usa.org [arkat-usa.org]
- 13. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction | MDPI [mdpi.com]
Technical Support Center: Synthesis of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate via the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is a one-pot, three-component Gewald reaction. It involves the condensation of 4-fluorophenylacetophenone, ethyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst.[1]
Q2: What are the key steps in the mechanism of the Gewald reaction?
The reaction proceeds through three main stages:
-
Knoevenagel Condensation: The base catalyzes the condensation of 4-fluorophenylacetophenone and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the intermediate.
-
Cyclization and Tautomerization: The sulfur-adduct undergoes cyclization and subsequent tautomerization to form the final 2-aminothiophene product.
Q3: What are the common bases used, and how does the choice of base affect the reaction?
Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines such as triethylamine. The choice of base is critical as it catalyzes the initial condensation step. For less reactive ketones, a stronger base might be necessary to achieve a good yield.[2]
Q4: What solvents are typically recommended for this synthesis?
Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally recommended as they enhance the solubility and reactivity of elemental sulfur.[2][3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: If using a weak base, consider switching to a stronger one like piperidine or morpholine.[2] - Water Removal: This condensation step produces water, which can hinder the reaction. Using a Dean-Stark apparatus during the initial phase of the reaction can improve the yield of the intermediate.[2] - Initial Condensation Check: Perform a small-scale reaction with only the 4-fluorophenylacetophenone, ethyl cyanoacetate, and the base. Monitor the formation of the condensed intermediate by TLC to ensure this step is proceeding correctly before adding sulfur.[3] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Ensure a polar solvent such as ethanol or DMF is used to aid in the dissolution of sulfur.[2] - Temperature: Gently heating the reaction mixture to around 40-60°C can improve the reactivity of sulfur. Avoid excessive heat, which may promote side reactions.[2][3] |
| Incomplete Reaction | - Reaction Time and Temperature: The reaction may require longer reaction times or optimization of the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after an extended period, a moderate increase in temperature may be beneficial.[2] |
| Steric Hindrance | - Two-Step Protocol: For sterically hindered ketones, a two-step procedure can be more effective. First, synthesize and isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation. In a second step, react the purified intermediate with sulfur and a base.[2] |
Issue 2: Presence of Significant Byproducts and Purification Challenges
| Possible Cause | Troubleshooting and Mitigation Strategies |
| Dimerization of the α,β-unsaturated nitrile intermediate | This is a common side reaction in the Gewald synthesis.[3] The formation of this dimer is highly dependent on reaction conditions.[3] - Control Reaction Conditions: Adjusting the temperature or the rate of addition of the reagents may help to minimize the formation of this dimer. - Purification: The dimer can often be separated from the desired product by column chromatography or careful recrystallization. |
| Unreacted Starting Materials | - Monitor Reaction: Use TLC to monitor the consumption of starting materials. If the reaction appears to have stalled, consider the points in the "Low or No Product Yield" section. - Purification: Unreacted starting materials can typically be removed during purification by column chromatography. |
| Formation of other unidentified impurities | - Optimize Stoichiometry: Ensure the accurate measurement of all reagents as per the chosen protocol. - Purification: Flash chromatography is often effective for separating the desired product from various impurities.[4] Recrystallization from a suitable solvent like ethanol is also a common and effective purification method.[5] |
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 2-Aminothiophenes
| Parameter | Method 1 (One-Pot) | Method 2 (Two-Step)[4] |
| Starting Materials | 4-fluorophenylacetophenone, Ethyl cyanoacetate, Sulfur | 4-fluorophenylacetophenone, Ethyl cyanoacetate (Step 1); Intermediate, Sulfur (Step 2) |
| Base | Morpholine or Triethylamine (catalytic) | Ammonium acetate/Acetic acid (Step 1); Diethylamine (Step 2) |
| Solvent | Ethanol or Methanol | Toluene with Dean-Stark (Step 1); Ethanol (Step 2) |
| Temperature | 40-50°C | Reflux (Step 1); 50°C (Step 2) |
| Reaction Time | 2-24 hours | 18-48 hours (Step 1); 3 hours (Step 2) |
| Typical Yield | 70-85% (for similar compounds)[5] | 35% (for a similar compound)[4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis
-
To a mixture of 4-fluorophenylacetophenone (0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL), slowly add morpholine (5 mL) over 30 minutes at 35-40°C with stirring.
-
Stir the reaction mixture at 45°C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.[5]
Protocol 2: Two-Step Synthesis[4]
Step 1: Synthesis of the Knoevenagel Condensation Product
-
To a solution of 4-fluorophenylacetophenone (30 mmol) in toluene (10 mL), add ethyl cyanoacetate (66 mmol), ammonium acetate (15 mmol), and acetic acid (60 mmol).
-
Reflux the reaction mixture for 18-48 hours using a Dean-Stark apparatus to remove water.
-
After completion, cool the mixture to room temperature, quench with water (200 mL), and extract with ethyl acetate (2 x 100 mL).
-
Dry the combined organic phase over sodium sulfate and concentrate under reduced pressure.
Step 2: Synthesis of the Final Product
-
Dissolve the residue from Step 1 in ethanol (120 mL).
-
Add sulfur powder (40 mmol) and diethylamine (26 mmol) to the solution.
-
Heat the mixture at 50°C for 3 hours.
-
Filter the hot solution to remove any unreacted sulfur.
-
Concentrate the filtrate to obtain the crude product.
-
Purify the crude product by flash chromatography to yield this compound.[4]
Visualizations
Reaction Pathway and Potential Side Reaction
Caption: Reaction scheme for the Gewald synthesis and a potential dimerization side reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
References
Technical Support Center: Purification of 2-Aminothiophene-3-carboxylate Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 2-aminothiophene-3-carboxylate esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 2-aminothiophene-3-carboxylate esters?
A1: The two most effective and widely used purification techniques for 2-aminothiophene-3-carboxylate esters are recrystallization and column chromatography. The choice between these methods depends on the physical state of the compound (solid or oil), the nature and quantity of impurities, and the desired final purity.[1] Washing the crude product with water can also be a simple and effective initial step to remove inorganic salts and some polar impurities.[1]
Q2: What are the typical impurities I might encounter during the purification of 2-aminothiophene-3-carboxylate esters synthesized via the Gewald reaction?
A2: Impurities often originate from the Gewald synthesis and can include:
-
Unreacted starting materials: Such as the carbonyl compound and the active methylene nitrile.[1]
-
Knoevenagel-Cope intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are incomplete.[1]
-
Dimerization or polymerization products: Starting materials or intermediates can sometimes self-condense or polymerize.[1]
-
Oxidation and polymerization byproducts: Aminothiophenes can be susceptible to oxidation and polymerization, which may lead to colored impurities.
Q3: My purified 2-aminothiophene-3-carboxylate ester is colored. What could be the cause and how can I remove the color?
A3: Colored impurities in 2-aminothiophene derivatives often arise from oxidation or polymerization of the aminothiophene core. If the colored impurities are minor, they can sometimes be removed during recrystallization. For more persistent color, treatment with activated charcoal during the recrystallization process can be effective. Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.
Q4: How stable are 2-aminothiophene-3-carboxylate esters during purification and storage?
A4: 2-Aminothiophene-3-carboxylate esters can be sensitive to prolonged exposure to heat, light, and air, which can lead to degradation through oxidation and polymerization. For long-term storage, it is recommended to store the purified compound as a solid at low temperatures, such as -20°C, under an inert atmosphere if possible. Product data sheets for similar compounds suggest stability for at least two years under these conditions.[2]
Troubleshooting Guides
Recrystallization
Q5: My 2-aminothiophene-3-carboxylate ester is "oiling out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to several factors:
-
The melting point of your compound is lower than the boiling point of the solvent.
-
The concentration of the compound in the solution is too high.
-
Significant impurities are present, leading to a depression of the melting point.
Troubleshooting Steps:
-
Re-dissolve and add more solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly again.[3][4]
-
Try a different solvent: Select a solvent with a lower boiling point.
-
Slow down the cooling process: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. This can be achieved by leaving the flask on a cooling hot plate.[3]
-
Scratch the flask or add a seed crystal: Induce crystallization by gently scratching the inside of the flask with a glass rod or by adding a tiny crystal of the pure compound (a seed crystal).[3]
-
Preliminary purification: If impurities are the suspected cause, consider a preliminary purification step like a quick wash or treatment with activated charcoal before recrystallization.[4]
Q6: No crystals are forming even after my solution has cooled completely. What is the problem?
A6: This is a common issue that usually indicates one of two things:
-
Too much solvent was used: The solution is not supersaturated enough for crystals to form.
-
Supersaturation without nucleation: The solution is supersaturated, but there are no nucleation sites for crystal growth to begin.
Troubleshooting Steps:
-
Reduce the solvent volume: Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. A rotary evaporator is ideal for this. Then, attempt the crystallization again.[3]
-
Induce nucleation: As mentioned previously, scratching the inner surface of the flask with a glass rod or adding a seed crystal can provide the necessary nucleation sites for crystallization to begin.[3]
-
Cool to a lower temperature: If not already done, place the flask in an ice-salt bath to achieve a lower temperature, which may promote crystallization.[3]
Column Chromatography
Q7: My 2-aminothiophene-3-carboxylate ester is streaking on the TLC plate and the column. How can I get sharp bands?
A7: Streaking on silica gel is often observed with polar compounds, especially those with acidic or basic functional groups. The amino group and the ester group of your compound can interact strongly with the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Add a modifier to the eluent: For aminothiophene esters, which are basic, adding a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system can significantly reduce streaking by neutralizing the acidic sites on the silica gel.
-
Deactivate the silica gel: Before packing the column, you can deactivate the silica gel by treating it with a base. This can be done by flushing the packed column with a solvent system containing 1-3% triethylamine, followed by equilibration with your mobile phase.
-
Consider a different stationary phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.
Q8: I am having trouble separating my product from a very similar impurity. What can I do?
A8: Poor separation of closely related compounds is a common challenge in column chromatography.
Troubleshooting Steps:
-
Optimize the eluent system: The key to good separation is finding the right eluent system. Systematically screen different solvent mixtures using TLC. A common eluent system for these compounds is a gradient of ethyl acetate in hexanes.[1] Try small, incremental changes in the solvent polarity.
-
Use a longer column: Increasing the length of the stationary phase provides more opportunities for separation.
-
Employ gradient elution: Start with a less polar eluent to allow the compounds to separate at the top of the column, then gradually increase the polarity of the eluent to move the compounds down the column at different rates.
-
Dry loading: Instead of dissolving your crude product in a solvent and loading it directly onto the column (wet loading), try dry loading. This involves adsorbing your compound onto a small amount of silica gel and then carefully adding the resulting powder to the top of the column. This often results in sharper bands and better separation.
Data Presentation
Table 1: Effect of Different Bases on Gewald Reaction Yield
| Base | Yield (%) |
| Morpholine | High |
| Piperidine | Commonly Used |
| Triethylamine | Commonly Used |
| Sodium Bicarbonate | No Product |
| Potassium Carbonate | No Product |
| Sodium Hydroxide | No Product |
Data is qualitative based on literature reports.[1]
Table 2: Common Solvents for Recrystallization of 2-Aminothiophene-3-carboxylate Esters
| Solvent/Solvent System | Application Notes |
| Ethanol | Often effective for solid products.[1][5] |
| Methanol | Another common choice for polar compounds.[1] |
| Ethyl Acetate / Hexanes | A good mixed-solvent system for tuning polarity.[1] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude 2-aminothiophene-3-carboxylate ester. Add a potential recrystallization solvent (e.g., ethanol) dropwise while heating. A good solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the bulk of your crude product. Add the minimum amount of the hot recrystallization solvent required to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes any insoluble impurities and activated charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) that gives your desired product an Rf value of approximately 0.2-0.4 and separates it from impurities.
-
Column Packing: Prepare a slurry of silica gel in the least polar eluent you will be using. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Sample Loading (Dry Loading Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Carefully add your starting eluent to the column. Begin collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified 2-aminothiophene-3-carboxylate ester.
Mandatory Visualization
Caption: General workflow for purification by recrystallization.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Optimizing Microwave-Assisted Thiophene Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the microwave-assisted synthesis of thiophenes.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for thiophene synthesis compared to conventional heating?
Microwave-assisted synthesis offers several key advantages over traditional heating methods.[1][2] The primary benefits include dramatically reduced reaction times, often from hours to minutes, and significantly higher product yields.[1][2] This is due to efficient and uniform heating of the reaction mixture, which minimizes the formation of unwanted side products.[3]
Q2: Which are the most common microwave-assisted methods for synthesizing thiophenes?
The most prominently reported methods are the Gewald reaction for producing 2-aminothiophenes and the Paal-Knorr synthesis for a variety of substituted thiophenes.[4][5] Other methods, such as Suzuki coupling, have also been successfully adapted for microwave-assisted synthesis of thiophene oligomers.
Q3: How critical is the choice of solvent in microwave-assisted thiophene synthesis?
The choice of solvent is crucial as it must efficiently absorb microwave energy. Polar solvents like dimethylformamide (DMF), ethanol, and toluene are commonly used.[6] Solvent-free conditions have also been successfully employed, offering a greener alternative and simplifying purification.
Q4: Can I use a domestic microwave for these syntheses?
While some studies report the use of domestic microwave ovens, it is highly recommended to use a dedicated laboratory microwave synthesizer. These instruments allow for precise control of temperature, pressure, and power, which is essential for reproducibility and safety.
Q5: What are the typical microwave parameters (power, temperature, time) for thiophene synthesis?
These parameters are highly dependent on the specific reaction, substrates, and solvent used. Generally, temperatures range from 50°C to 150°C, with reaction times from a few minutes to around 30 minutes.[6][7] Power settings are adjusted to maintain the target temperature. It is always recommended to start with the conditions reported in the literature for a similar transformation and then optimize.
Troubleshooting Guides
Low Product Yield
Issue: The yield of the desired thiophene is significantly lower than expected.
| Possible Cause | Suggested Solution | Visual Indicators |
| Inefficient Microwave Coupling | Ensure the chosen solvent is appropriate for microwave heating (polar). If using a non-polar solvent, consider adding a small amount of a polar co-solvent or a passive heating element. | The reaction does not reach the target temperature or takes a long time to heat up. |
| Suboptimal Reaction Temperature | The reaction may be temperature-sensitive. A temperature that is too low can lead to an incomplete reaction, while a temperature that is too high can cause decomposition or side-product formation.[8] Screen a range of temperatures to find the optimum for your specific substrates. | A sluggish reaction (monitored by TLC) may indicate the temperature is too low. A dark, tarry reaction mixture can be a sign of decomposition at high temperatures. |
| Incorrect Reagent Stoichiometry | Verify the purity and accurate measurement of all starting materials. For the Gewald reaction, ensure the correct molar ratios of the carbonyl compound, active methylene nitrile, and sulfur are used. | Unreacted starting materials are visible on the TLC plate after the reaction is complete. |
| Inactive Catalyst or Reagent | For Paal-Knorr synthesis, ensure the sulfurizing agent (e.g., Lawesson's reagent) is fresh and has been stored under anhydrous conditions. For Gewald reactions, the choice of base is critical; consider screening different bases if the reaction is not proceeding.[9] | Little to no product formation is observed on the TLC plate, even after extended reaction times. |
| Incomplete Initial Condensation (Gewald Reaction) | The initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile is a critical first step.[8] Consider running a small-scale reaction of just these two components with the base to confirm the formation of the condensed product before adding sulfur. | The starting carbonyl compound and active methylene nitrile remain largely unreacted on the TLC plate. |
Side Product Formation
Issue: The reaction mixture contains significant impurities, complicating purification.
| Possible Cause | Suggested Solution | Common Side Products & Identification |
| Competing Reaction Pathways (Paal-Knorr) | The formation of furan byproducts through a competing dehydration pathway is common.[7] Using a more potent sulfurizing agent or optimizing the temperature may favor thiophene formation. | Furan byproducts can often be identified by their different polarity on TLC and by NMR/MS analysis of the crude mixture. |
| Dimerization or Polymerization | Starting materials or reactive intermediates can undergo self-condensation, especially at high concentrations or temperatures.[9] Try diluting the reaction mixture or lowering the reaction temperature. | The formation of a thick, insoluble precipitate or a complex mixture of high molecular weight species observed by MS. |
| Incomplete Cyclization (Gewald Reaction) | The α,β-unsaturated nitrile intermediate may not fully cyclize to the thiophene.[9] Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step. | The presence of the Knoevenagel-Cope intermediate can be detected by LC-MS analysis of the reaction mixture. |
Purification Challenges
Issue: Difficulty in isolating the pure thiophene derivative.
| Possible Cause | Suggested Solution |
| Similar Polarity of Product and Impurities | Perform a thorough solvent screen using TLC to find an optimal solvent system for column chromatography that provides good separation. Using a long, narrow column can also improve resolution. |
| Product Degradation on Silica Gel | Some thiophene derivatives can be sensitive to the acidic nature of silica gel.[10] Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine in the eluent. Alternatively, consider using a different stationary phase like neutral alumina.[10] |
| Presence of Inorganic Salts or Reagent Byproducts | A thorough aqueous workup is essential before purification. Wash the crude product with dilute acid to remove basic impurities and with a dilute base to remove acidic impurities. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Microwave-Assisted Gewald Synthesis
| Entry | Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Butyraldehyde | Methyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 95 | [11] |
| 2 | Cyclohexanone | Malononitrile | Morpholine | Ethanol | 70 | 20 | 92 | [12] |
| 3 | 4-Nitroacetophenone | Ethyl cyanoacetate | Triethylamine | Ethanol | 120 | 46 | - | [13] |
| 4 | Glutaraldehyde | Ethyl cyanoacetate | Triethylamine | Ethanol/DMF | 70 | 60 | - | [13] |
| 5 | Cyclopentanone | Ethyl cyanoacetate | Pyrrolidine | DMF | 50 | 30 | 70 | [11] |
Note: Yields can vary based on the specific microwave reactor and experimental setup.
Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Thiophene Synthesis
| Synthesis Method | Substrate 1 | Substrate 2 | Conditions (Microwave) | Yield (MW) | Conditions (Conventional) | Yield (Conv.) | Reference |
| Gewald | Butyraldehyde | Methyl cyanoacetate | 50°C, 30 min | 95% | Oil bath, 30 min | 47% | [11] |
| Paal-Knorr | 1,4-Diketone | Lawesson's Reagent | 150°C, 10-20 min | Good | Reflux, 2-6 hours | Variable | [7] |
| Chalcone Synthesis | 2-acetyl thiophene | 4-methyl benzaldehyde | Ethanol, 5 min | 92% | Ethanol, reflux, 6 hours | 72% | [1] |
| Chalcone Synthesis | 2-acetyl thiophene | 4-nitro benzaldehyde | Ethanol, 5 min | 91% | Ethanol, reflux, 8 hours | 80% | [1] |
Experimental Protocols
Protocol 1: Microwave-Assisted Gewald Synthesis of 2-Aminothiophenes
This protocol is a general guideline adapted from reported procedures.[11][13]
Materials:
-
Carbonyl compound (aldehyde or ketone) (1.0 mmol)
-
Active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) (1.1 mmol)
-
Elemental sulfur (1.1 mmol)
-
Base (e.g., pyrrolidine, triethylamine) (1.0 mmol)
-
Solvent (e.g., DMF, ethanol) (3-5 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
To a 10 mL microwave reactor vial, add the carbonyl compound (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the base (1.0 mmol).
-
Add the solvent (3-5 mL) and a magnetic stir bar.
-
Securely cap the reaction vial.
-
Place the vial in the microwave synthesizer.
-
Irradiate the mixture at the optimized temperature (e.g., 50-120°C) for the determined time (e.g., 10-45 minutes).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
If no solid precipitates, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of Substituted Thiophenes
This protocol is a general guideline adapted from reported procedures.[7][14]
Materials:
-
Substituted 1,4-diketone (0.5 mmol)
-
Lawesson's Reagent (0.6 mmol, 1.2 equiv.)
-
Toluene (5 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
In a 10 mL microwave reactor vial, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (0.6 mmol).
-
Add toluene (5 mL) and a magnetic stir bar to the vial.
-
Securely cap the reaction vessel.
-
Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure substituted thiophene.
Mandatory Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. journal.nuc.edu.iq [journal.nuc.edu.iq]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. medium.com [medium.com]
- 12. researchgate.net [researchgate.net]
- 13. medium.com [medium.com]
- 14. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Troubleshooting low solubility of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
Technical Support Center: Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a thiophene derivative. While specific data for this exact compound is limited, its structural analogs suggest it is a solid at room temperature. For instance, the positional isomer, Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate, has a melting point ranging from 87°C to 94°C[1].
Q2: I am having difficulty dissolving this compound. What are some recommended solvents?
Based on the solubility of structurally similar compounds and general laboratory practices for thiophene derivatives, the following solvents are recommended starting points. A qualitative solubility summary is provided in the table below.
Q3: Are there any safety precautions I should be aware of when handling this compound?
Yes, according to the Safety Data Sheet (SDS), this compound may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Troubleshooting Low Solubility
Low solubility is a common issue with organic compounds like this compound. The following guide provides a systematic approach to troubleshoot and overcome these challenges.
Initial Solvent Selection
The choice of solvent is critical for successfully dissolving this compound. Based on the properties of similar thiophene derivatives, a range of organic solvents can be considered.
Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent | Predicted Solubility | Recommendations & Remarks |
| Dimethyl Sulfoxide (DMSO) | High | A good initial choice for creating stock solutions. |
| Dimethylformamide (DMF) | High | Similar to DMSO, effective for creating concentrated stock solutions. |
| Ethanol | Moderate | May require heating to achieve higher concentrations. Often used in recrystallization processes for similar compounds[2]. |
| Methanol | Moderate | Similar to ethanol, solubility may be increased with warming. |
| Acetone | Moderate to Low | Can be used, but may not be as effective as DMSO or DMF for high concentrations. |
| Dichloromethane (DCM) | Moderate to Low | A possible solvent for reactions, but solubility might be limited. |
| Water / Aqueous Buffers | Very Low | The compound is predicted to be sparingly soluble in aqueous solutions. |
Note: This table is based on data from structurally related compounds and general principles of organic chemistry. Empirical testing is recommended.
Experimental Protocols for Dissolution
If you are experiencing difficulty dissolving the compound, follow these step-by-step protocols.
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution for use in various assays.
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Add Solvent: Add a small volume of a suitable organic solvent, such as DMSO or DMF.
-
Facilitate Dissolution:
-
Vortexing: Vortex the vial for 30-60 seconds.
-
Sonication: If the compound does not fully dissolve, place the vial in an ultrasonic bath for 5-10 minutes.
-
Gentle Heating: If sonication is not sufficient, gently warm the solution in a water bath (not exceeding 40-50°C). Caution: Ensure the vial is not tightly capped to avoid pressure buildup.
-
-
Dilute to Final Concentration: Once the compound is fully dissolved, add the remaining solvent to reach the desired final concentration.
Protocol 2: Preparation of an Aqueous Solution from an Organic Stock
For biological assays requiring an aqueous environment, it is often necessary to first dissolve the compound in an organic solvent.
-
Prepare a Concentrated Stock: Follow Protocol 1 to prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or ethanol.
-
Dilution into Aqueous Buffer: While vortexing the aqueous buffer (e.g., PBS), slowly add the concentrated organic stock solution dropwise. This technique helps to prevent precipitation of the compound.
-
Observe for Precipitation: After dilution, visually inspect the solution for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or adjust the percentage of the organic co-solvent.
Visual Troubleshooting Guides
Logical Workflow for Troubleshooting Low Solubility
The following diagram outlines a step-by-step process to address solubility issues.
Caption: A step-by-step guide to resolving low solubility issues.
Experimental Workflow for Preparing Aqueous Solutions
This diagram illustrates the recommended procedure for preparing aqueous solutions of the compound.
Caption: A workflow for preparing aqueous solutions from an organic stock.
References
Technical Support Center: Scaling Up the Production of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via the Gewald reaction.
Issue 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inefficient Knoevenagel Condensation | The initial condensation between 4-fluorobenzaldehyde and ethyl cyanoacetate is a critical step.[1][2] Ensure the base catalyst (e.g., morpholine, piperidine, or triethylamine) is of good quality and used in the correct stoichiometric amount. Consider gentle heating (40-50 °C) to facilitate this step. Running a thin-layer chromatography (TLC) of the reaction mixture before adding sulfur can confirm the formation of the intermediate, 2-cyano-3-(4-fluorophenyl)acrylate. |
| Poor Sulfur Reactivity | Elemental sulfur needs to dissolve and react to form the thiophene ring.[3] Ensure the reaction temperature is adequate to promote sulfur reactivity, typically between 40-60°C. Using a polar solvent like ethanol or methanol can aid in the solubility of sulfur. Vigorous stirring is essential to maintain sulfur suspension and facilitate its reaction. |
| Incorrect Reaction Temperature | The reaction is temperature-sensitive. Temperatures that are too low may result in a sluggish reaction, while excessively high temperatures can lead to the formation of byproducts and decomposition. Monitor the internal reaction temperature closely. |
| Suboptimal Base Selection | The choice of base is crucial for the Gewald reaction.[3] While morpholine and piperidine are commonly used, for less reactive substrates, a stronger base might be necessary. Consider screening different bases to find the optimal one for your specific conditions. |
Issue 2: Formation of Impurities and Byproducts
| Impurity/Byproduct | Mitigation Strategy |
| Unreacted Starting Materials | If the reaction does not go to completion, unreacted 4-fluorobenzaldehyde, ethyl cyanoacetate, and sulfur will remain. To address this, consider increasing the reaction time or optimizing the temperature. Ensure all reactants are added in the correct stoichiometric ratios. |
| Michael Adducts | The intermediate α,β-unsaturated nitrile can react with another molecule of the active methylene compound (ethyl cyanoacetate) to form a Michael adduct. This can be minimized by controlling the rate of addition of the reactants and maintaining an optimal temperature. |
| Dimerization/Polymerization | Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.[3] Adjusting the concentration of reactants, modifying the rate of addition of reagents, or changing the solvent can help mitigate this issue. |
| Thiophene-3-carbonitrile byproducts | In some cases, the ester group can be lost, leading to the formation of the corresponding nitrile. This is often influenced by the reaction conditions, particularly the choice of base and solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction for the synthesis of this compound?
A1: The synthesis of this compound proceeds via the Gewald reaction, which is a one-pot, multi-component reaction.[1][2] The generally accepted mechanism involves three main stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between 4-fluorobenzaldehyde and ethyl cyanoacetate to form an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.
Q2: What are the key safety considerations when scaling up this reaction?
A2: Scaling up any chemical reaction introduces new safety challenges. For the Gewald reaction, key considerations include:
-
Exothermic Reaction: The reaction can be exothermic, especially during the initial condensation and sulfur addition steps. On a larger scale, heat dissipation becomes critical to prevent a runaway reaction.[4] Ensure adequate cooling capacity and monitor the internal temperature closely.
-
Hydrogen Sulfide (H₂S) Evolution: Although not a primary product, there is a potential for the formation of H₂S, a toxic and flammable gas, especially if the reaction mixture is heated excessively or under acidic conditions during workup. Ensure the reaction is conducted in a well-ventilated area, and consider a gas trap if necessary.
-
Handling of Reagents: Morpholine and piperidine are corrosive and should be handled with appropriate personal protective equipment (PPE). Elemental sulfur is a flammable solid.
Q3: What are the main challenges when scaling up the purification of this compound?
A3: As the scale of production increases, purification can become more complex. Common challenges include:
-
Recrystallization: While effective at the lab scale, recrystallization of large quantities can be inefficient and lead to significant product loss in the mother liquor. Careful optimization of the solvent system and cooling profile is necessary.
-
Chromatography: Column chromatography is generally not feasible for large-scale production due to the high cost of silica gel and solvents, as well as the time required. Alternative purification methods like trituration or crystallization should be explored.
-
Filtration and Drying: Handling large volumes of solids and solvents during filtration and drying can be challenging. Ensure that the equipment is appropriately sized and that the drying process is efficient to remove residual solvents without degrading the product.
Q4: Can microwave-assisted synthesis be used for the production of this compound?
A4: Yes, microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[2] However, scaling up microwave-assisted synthesis can be challenging due to the limitations of current microwave reactor technology for large volumes. For industrial-scale production, traditional heating methods in well-controlled reactor systems are more common.
Data Presentation
Table 1: Effect of Base Catalyst on Reaction Yield and Time (Lab Scale)
| Base | Amount (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | 20 | 50 | 4 | 85 |
| Piperidine | 20 | 50 | 4 | 82 |
| Triethylamine | 20 | 50 | 6 | 75 |
| Diethylamine | 20 | 50 | 6 | 70 |
Table 2: Impact of Scale on Key Reaction Parameters (Hypothetical)
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (100kg) |
| Reaction Time | 4 hours | 6-8 hours | 10-12 hours |
| Typical Yield | 85% | 80% | 75% |
| Purity (crude) | 95% | 90% | 85% |
| Heat Management | Stir plate with oil bath | Jacketed reactor with cooling | Automated temperature control system |
| Purification Method | Recrystallization | Recrystallization/Trituration | Multi-step crystallization |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Reagents:
-
4-Fluorobenzaldehyde
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine (or other suitable base)
-
Ethanol (or other suitable solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorobenzaldehyde (1.0 eq), ethyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.
-
With stirring, add morpholine (0.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 40-50 °C and maintain this temperature with stirring for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure this compound.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the Gewald synthesis.
Caption: Logical flow for scaling up the production process.
References
How to avoid impurities in one-pot thiophene synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize one-pot thiophene synthesis, ensuring high purity and yield. Thiophene cores are vital scaffolds in medicinal chemistry, and minimizing impurities at the synthesis stage is critical for downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in one-pot thiophene syntheses?
A1: Impurities can arise from several sources, including incomplete reactions leaving starting materials, side reactions like polymerization or the formation of alternative heterocycles (e.g., furans), and degradation of the product under harsh reaction conditions.[1] The choice of reagents, solvent, temperature, and reaction time all play a crucial role. For instance, in the Paal-Knorr synthesis, using dehydrating sulfurizing agents like phosphorus pentasulfide can promote a competing reaction that forms a furan byproduct.[1][2][3]
Q2: My reaction is incomplete, leaving significant starting material. How can I improve conversion?
A2: To improve conversion, consider the following:
-
Increase Temperature: Gradually increasing the reaction temperature can enhance the reaction rate, but this must be done cautiously to avoid promoting side reactions.[1]
-
Solvent Choice: Using a higher-boiling point, anhydrous solvent like toluene or xylene can help drive the reaction to completion.[1]
-
Reagent Activity: Ensure your sulfur source (e.g., Lawesson's reagent, P₄S₁₀) is fresh and has been stored correctly. These reagents can degrade with moisture, reducing their reactivity.[1]
-
Catalyst: In reactions like the Gewald synthesis, the choice and amount of base catalyst (e.g., triethylamine, piperidine) are critical for the initial condensation step.[4]
Q3: I'm observing a significant amount of dark, insoluble polymeric byproducts. How can I prevent this?
A3: Polymerization is a common issue, especially under strongly acidic or high-temperature conditions.[5][6] To mitigate this:
-
Maintain Lowest Effective Temperature: Avoid unnecessarily high temperatures, which can favor polymerization pathways.[1]
-
Control Acidity: In acid-catalyzed reactions, use the minimum effective amount of acid. Thiophene rings, while more stable than furan or pyrrole, can polymerize under strongly acidic conditions.[6]
-
Monitor Reaction Time: Do not extend the reaction time unnecessarily. Monitor the reaction's progress using TLC or GC-MS and work it up as soon as the starting material is consumed.[1]
Q4: How do I minimize the furan byproduct in a Paal-Knorr synthesis?
A4: The formation of furan is a classic side reaction in the Paal-Knorr synthesis because common sulfurizing agents also act as dehydrating agents.[3] To favor thiophene formation:
-
Use a Milder Sulfurizing Agent: Lawesson's reagent is often reported to be milder and more selective for thionation over dehydration compared to phosphorus pentasulfide (P₄S₁₀).[1]
-
Optimize Temperature: Lower reaction temperatures generally disfavor the dehydration pathway that leads to furan formation.[1]
-
Sufficient Reagent: Using a slight excess of the sulfurizing agent can help ensure the thionation pathway is kinetically favored.[1]
Q5: My final product has a strong, foul odor and a yellow color. What is the cause and how can I purify it?
A5: Crude thiophene is often contaminated with foul-smelling sulfur-containing impurities.[7] While pure thiophene has a mild, benzene-like odor, these impurities can be difficult to remove by standard distillation alone.[7] An effective purification method involves washing the crude product with a dilute solution of aqueous nitric acid, which oxidizes and decomposes the odoriferous impurities. Subsequent distillation can then yield the pure, colorless product.[7]
Q6: What are the most effective general purification techniques for thiophene derivatives?
A6: The optimal purification technique depends on the specific properties of the thiophene derivative.
-
Flash Column Chromatography: This is the most common and versatile method. Silica gel is typically used with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) to separate the desired product from starting materials and byproducts.[1]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for achieving high purity.
-
Distillation: For liquid products with boiling points sufficiently different from impurities, distillation under reduced pressure (vacuum distillation) is a viable option.
Troubleshooting Guide
| Symptom / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient temperature.[1] 2. Deactivated sulfurizing agent.[1] 3. Inappropriate solvent.[1] | 1. Cautiously increase reaction temperature while monitoring by TLC. 2. Use a fresh, properly stored batch of P₄S₁₀ or Lawesson's reagent. 3. Switch to a higher-boiling anhydrous solvent like toluene or xylene. |
| Significant Furan Byproduct (Paal-Knorr) | 1. Sulfurizing agent (e.g., P₄S₁₀) is too harsh, acting as a dehydrating agent.[2][3] 2. Reaction temperature is too high.[1] | 1. Switch to a milder thionating agent like Lawesson's reagent.[1] 2. Maintain the lowest effective temperature for the reaction. |
| Formation of Polymeric Material | 1. Reaction temperature is too high.[1] 2. Excessively acidic conditions.[6] 3. Prolonged reaction time.[1] | 1. Reduce reaction temperature. 2. Use a minimal amount of acid catalyst or a weaker base in base-catalyzed reactions. 3. Monitor reaction closely and quench upon completion. |
| Mixture of Regioisomers | 1. Use of an unsymmetrical starting material in a non-regioselective synthesis (e.g., Paal-Knorr).[8] | 1. Consider a more regioselective synthetic route, such as the Fiesselmann or Gewald synthesis, which offer better control.[3][8] |
| Product is Dark/Discolored | 1. Product degradation. 2. Presence of sulfur-based impurities.[7] | 1. Lower reaction temperature and shorten reaction time. 2. Purify via column chromatography, recrystallization, or a dilute nitric acid wash followed by distillation.[7] |
Experimental Protocols & Data
Protocol: Gewald Aminothiophene Synthesis
The Gewald reaction is a one-pot, multi-component reaction that is highly effective for producing polysubstituted 2-aminothiophenes.[4][9]
Materials:
-
Ketone or Aldehyde (e.g., Cyclohexanone): 10 mmol
-
α-Cyanoester (e.g., Ethyl Cyanoacetate): 10 mmol
-
Elemental Sulfur (S₈): 10 mmol
-
Base Catalyst (e.g., Morpholine or Triethylamine): 20 mmol
-
Solvent (e.g., Ethanol or DMF): 30 mL
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the ketone (10 mmol), α-cyanoester (10 mmol), and elemental sulfur (10 mmol) in the solvent (30 mL).
-
Add the base catalyst (20 mmol) to the mixture.
-
Heat the reaction mixture to a moderate temperature (typically 50-60 °C) and stir.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature. Often, the product will precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove residual impurities.
-
If no precipitate forms, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by flash column chromatography.
Data: Comparison of Sulfurizing Agents in Paal-Knorr Synthesis
The choice of sulfurizing agent can significantly impact the yield and purity by influencing the competition between thiophene and furan formation.
| 1,4-Diketone | Sulfurizing Agent | Conditions | Thiophene Yield | Furan Byproduct | Reference |
| 2,5-Hexanedione | P₄S₁₀ | Toluene, Reflux | Moderate-Good | Significant | [1][3] |
| 2,5-Hexanedione | Lawesson's Reagent | Toluene, Reflux | Good-Excellent | Minimal | [1][2] |
| Acetonylacetone | P₄S₁₀ | 250 °C | Not specified | Present | [3] |
| Acetonylacetone | H₂S / Acid Catalyst | Not specified | More Efficient | Less Prevalent | [3] |
Note: Yields are qualitative descriptions based on literature reports. Actual yields vary with specific substrates and precise conditions.
Visualized Workflows and Pathways
Caption: A troubleshooting workflow for identifying and resolving purity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
Stability issues of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate in solution. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and experimentation of this compound in solution.
| Question | Possible Cause | Recommended Solution |
| Why is the concentration of my stock solution decreasing over time, even when stored in the dark? | The compound may be undergoing hydrolysis, especially if the solvent is aqueous or contains residual water. The ester functional group is susceptible to cleavage under both acidic and basic conditions. | Prepare fresh solutions before use whenever possible. If storage is necessary, use anhydrous solvents and store at low temperatures (e.g., -20°C) under an inert atmosphere (e.g., argon or nitrogen). For aqueous solutions, be mindful of the pH and consider using buffers if appropriate for your experiment. |
| I am observing new, unexpected peaks in my HPLC chromatogram after my experiment. What are they? | These are likely degradation products. Depending on the experimental conditions, they could result from hydrolysis, oxidation, or photodegradation. For instance, a more polar peak appearing at an earlier retention time could be the carboxylic acid resulting from ester hydrolysis. | To identify the unknown peaks, it is recommended to use a mass spectrometer in conjunction with your HPLC system (LC-MS). This will provide mass information that can help elucidate the structures of the degradation products. |
| My solution has changed color after exposure to ambient light. Is the compound stable under light? | Thiophene derivatives can be susceptible to photodegradation.[1] Exposure to UV or even visible light can provide the energy to initiate degradation pathways, potentially leading to complex mixtures of byproducts and a noticeable color change. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[2] Conduct experiments under controlled lighting conditions whenever possible. |
| After heating my reaction mixture, I see a significant loss of the starting material and the appearance of multiple new peaks. What is the thermal stability of the compound? | Thiophenes can undergo thermal degradation, which generally proceeds via cleavage of the C-S bond at high temperatures.[1] The presence of other functional groups can also lead to thermal fragmentation. | Avoid unnecessarily high temperatures during your experiments. If heating is required, it is advisable to first determine the thermal stability of the compound by conducting a controlled experiment at various temperatures and monitoring for degradation over time. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
Based on its chemical structure, the two most probable degradation pathways are:
-
Hydrolysis: The ethyl ester group is susceptible to hydrolysis, particularly in the presence of acid or base, which would yield the corresponding carboxylic acid, 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid.[3]
-
Oxidation: The sulfur atom in the thiophene ring is prone to oxidation, which can lead to the formation of the corresponding S-oxide and subsequently the sulfone.[3]
Q2: How should I store the solid compound and its solutions to ensure stability?
-
Solid Compound: For long-term storage, it is recommended to keep the solid compound at -20°C, protected from light and moisture.[4]
-
Solutions: Stock solutions should be prepared fresh. If storage is unavoidable, use anhydrous solvents, store at -20°C in a tightly sealed container under an inert atmosphere, and protect from light.[2][4] Aqueous solutions are not recommended for long-term storage.[4]
Q3: In which solvents is this compound soluble and are there any stability concerns with specific solvents?
This compound is generally soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[4] It is sparingly soluble in aqueous buffers.[4] When preparing solutions, be aware that protic solvents like ethanol can participate in transesterification reactions under certain conditions, although this is less common than hydrolysis. For experiments sensitive to degradation, using aprotic solvents like anhydrous DMSO or DMF is advisable.
Q4: What analytical methods are suitable for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for separating and quantifying the parent compound from its potential degradation products.[5] To identify the structures of any degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.[6][7]
Summary of Stability and Potential Degradation
The following table summarizes the expected stability of this compound under typical forced degradation conditions.
| Stress Condition | Expected Stability | Likely Primary Degradation Products |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Likely to degrade | 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |
| Basic Hydrolysis (e.g., 0.1 N NaOH) | Likely to degrade | 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylic acid |
| Oxidation (e.g., 3% H₂O₂) | Likely to degrade | S-oxide and sulfone derivatives of the parent compound |
| Thermal (e.g., 60-80°C) | Potentially unstable over extended periods | A mixture of products from C-S bond cleavage and side-chain fragmentation |
| Photolytic (e.g., UV light) | Likely to degrade | A complex mixture of products, potentially including polymeric material |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its intrinsic stability.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.[3]
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a sample of the stock solution in a controlled temperature oven at 60°C for 48 hours.
-
Photolytic Degradation: Expose a sample of the stock solution to a calibrated UV light source.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, by a validated stability-indicating HPLC method.
-
If significant degradation is observed, further characterize the degradation products using LC-MS.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Refining Recrystallization Techniques for Thiophene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their recrystallization techniques for thiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the first and most critical step in developing a recrystallization protocol for a novel thiophene derivative?
A1: The most crucial first step is selecting an appropriate solvent. An ideal solvent should dissolve the thiophene derivative completely at elevated temperatures but only sparingly or not at all at room temperature. Conversely, impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble at low temperatures (staying in the mother liquor after crystallization). A systematic solvent screening with small amounts of your crude product is highly recommended to identify the optimal solvent or solvent system.[1]
Q2: My purified thiophene derivative is an oil. Can I still use recrystallization?
A2: Yes, recrystallization can be adapted for oily compounds, a common issue with some thiophene derivatives. This typically involves a two-solvent system. The oil is first dissolved in a minimal amount of a "good" solvent in which it is highly soluble. Then, a "poor" solvent, in which the compound is insoluble, is added dropwise until the solution becomes turbid. Slow cooling of this solution can then induce crystallization. Seeding with a pure crystal of the compound can also be beneficial.[1]
Q3: How can I improve the yield of my recrystallization?
A3: To improve the yield, you should use the minimum amount of hot solvent necessary to dissolve the compound. Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Additionally, ensure slow cooling to allow for the formation of larger, purer crystals. Rapid cooling can trap impurities and reduce the overall yield of the pure product.
Q4: What are some common impurities in thiophene derivative synthesis, and how can recrystallization help remove them?
A4: Common impurities can include unreacted starting materials, catalysts, and byproducts from side reactions. Recrystallization is effective at removing impurities that have different solubility profiles from the desired thiophene derivative. For instance, impurities that are either much more soluble or much less soluble in the chosen solvent can be effectively separated. For persistent impurities, a preliminary purification step, such as passing the crude product through a short plug of silica gel, may be necessary before recrystallization.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recrystallization of thiophene derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the thiophene derivative and then allow it to cool again.[1] |
| Nucleation has not occurred. | Try scratching the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. Adding a small "seed" crystal of the pure compound can also initiate crystallization.[1] | |
| Compound "Oils Out" Instead of Crystallizing | The solution is supersaturated, and the compound's melting point is below the temperature of the solution. | Re-heat the solution to redissolve the oil. Add a small amount of additional "good" solvent to decrease the saturation. Allow the solution to cool much more slowly. Consider using a solvent with a lower boiling point. |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Significant impurities are present, disrupting crystal lattice formation. | Consider a preliminary purification step, such as a quick filtration through a small plug of silica gel. | |
| Low Recovery of Purified Compound | Too much solvent was used during the dissolution step. | Use the absolute minimum amount of hot solvent required to fully dissolve the compound. |
| The crystals are significantly soluble in the cold washing solvent. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. | |
| Premature crystallization occurred during hot filtration. | Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely. | |
| Colored Impurities Remain in Crystals | The colored impurities have similar solubility to the product in the chosen solvent. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. |
Quantitative Data on Thiophene Derivative Recrystallization
The following tables provide illustrative data on the recrystallization of common thiophene derivatives. Note that optimal conditions can vary based on the specific substitution pattern of the derivative and the nature of the impurities.
Table 1: Single-Solvent Recrystallization of Thiophene Derivatives (Illustrative)
| Thiophene Derivative | Solvent | Purity Before | Purity After | Yield (%) |
| 2-Acetylthiophene | Hexane | 95% | >99% | 85% |
| Thiophene-2-carboxylic acid | Water | 90% | 98% | 93% |
| 3-Bromothiophene | Ethanol | 97% | >99% | 90% |
Table 2: Two-Solvent Recrystallization of Thiophene Derivatives (Illustrative)
| Thiophene Derivative | Good Solvent | Poor Solvent | Purity Before | Purity After | Yield (%) |
| Thiophene Carboxamide (oily) | Dichloromethane | Hexane | 85% | 97% | 80% |
| 2,5-Dibromothiophene | Toluene | Methanol | 92% | 99% | 88% |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization of a Solid Thiophene Derivative
Materials:
-
Crude solid thiophene derivative
-
Recrystallization solvent
-
Erlenmeyer flasks (2)
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
-
Glass rod
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring to dissolve the solid completely. Add the solvent in small portions until the solid is just dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Allow the crystals to air dry on the filter paper or transfer them to a watch glass to dry. For more thorough drying, a vacuum oven can be used.
Protocol 2: Two-Solvent Recrystallization for Oily Thiophene Derivatives
Materials:
-
Crude oily thiophene derivative
-
"Good" solvent (high solubility)
-
"Poor" solvent (low solubility)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Methodology:
-
Dissolution: Dissolve the oily compound in a minimal amount of the "good" solvent at room temperature or with gentle heating.
-
Inducing Turbidity: Add the "poor" solvent dropwise while stirring until the solution becomes persistently cloudy (turbid).
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. The flask can then be placed in an ice bath to maximize crystallization.
-
Isolation and Drying: Collect, wash, and dry the crystals as described in Protocol 1.
Visualizations
Caption: General workflow for the recrystallization of thiophene derivatives.
Caption: Troubleshooting guide for common recrystallization issues.
References
Technical Support Center: Optimizing Reproducibility in Biological Assays with Thiophene Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor reproducibility in biological assays involving thiophene compounds. By understanding the inherent chemical properties of thiophenes and their potential interactions within assay systems, you can enhance the reliability and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My thiophene compound shows decreasing activity over the course of an experiment. What could be the cause?
A1: Thiophene rings are susceptible to degradation, which can lead to a loss of compound activity over time. The primary degradation pathways include:
-
Oxidative Degradation: The sulfur atom in the thiophene ring can be oxidized to form thiophene S-oxides and subsequently S,S-dioxides, particularly in the presence of atmospheric oxygen or oxidizing agents within the assay medium.[1][2] These oxidized forms may have reduced or no biological activity.
-
Photochemical Degradation: Exposure to light, especially UV light, can initiate degradation of the thiophene ring.[1] It is recommended to handle and store thiophene compounds and their solutions in light-protected containers.
-
Thermal Degradation: Although significant thermal degradation typically occurs at high temperatures, prolonged incubation at physiological temperatures (e.g., 37°C) can contribute to compound instability for some derivatives.[1][3]
Q2: I'm observing high variability between replicate wells in my assay. What are the likely reasons?
A2: High variability with thiophene compounds often stems from poor aqueous solubility.[4][5][6]
-
Precipitation: Thiophene derivatives are often lipophilic and have low solubility in aqueous buffers.[5][7] When a concentrated stock solution (usually in DMSO) is diluted into the aqueous assay buffer, the compound can precipitate, leading to inconsistent concentrations across wells.[4] Visually inspect your assay plates for any signs of precipitation.
-
Aggregation: Some organic molecules, including those with thiophene scaffolds, can form colloidal aggregates in aqueous solutions.[8] These aggregates can sequester and non-specifically inhibit enzymes, leading to erratic results.[8]
To mitigate these issues, consider optimizing your compound's solubility by reducing the final assay concentration, using a lower percentage of DMSO in the final dilution, or exploring the use of solubilizing agents like cyclodextrins.[6]
Q3: My thiophene compound is active in a primary screen, but the activity is not reproducible in confirmatory or orthogonal assays. Why might this be?
A3: This is a classic sign of assay interference. Thiophene-containing compounds are known to be potential Pan-Assay Interference Compounds (PAINS).[9][10] These compounds can produce false-positive results through various mechanisms unrelated to specific target modulation:
-
Chemical Reactivity: The electrophilic nature of some thiophene derivatives, particularly those with certain substituents, can lead to covalent modification of proteins, including assay targets or reporter enzymes.[9][10] Thiol-reactive compounds are a notable concern.[9]
-
Interference with Detection Methods: Thiophene compounds can interfere with assay signals. For example, they may be colored and interfere with colorimetric assays, or they may be autofluorescent and interfere with fluorescence-based assays.[11]
-
Redox Activity: Some compounds can participate in redox cycling, generating reactive oxygen species (ROS) that can disrupt assay components or cellular health, leading to non-specific signals.[9]
It is crucial to perform counter-screens and orthogonal assays with different detection methods to rule out assay interference.[11]
Troubleshooting Guide
Issue: Inconsistent IC50 values between experiments.
| Possible Cause | Troubleshooting Steps |
| Compound Instability in Stock Solution | Prepare fresh stock solutions before each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Protect stock solutions from light. |
| Batch-to-Batch Variability of Compound | If possible, purchase a single, large batch of the compound for the entire study. If you must switch batches, perform a bridging study to compare the activity of the new batch with the old one to ensure consistency.[4] |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions. Prepare intermediate dilutions to increase pipetting volumes and reduce error.[4] |
| Assay Drift | Run plates in a randomized order to minimize the impact of gradual changes in reagent stability or instrument performance over time.[11] |
Issue: Low or no observable activity of the thiophene compound.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | Decrease the final concentration of the compound in the assay. Visually inspect for precipitation. Consider using a kinetic solubility assay to determine the compound's solubility limit in your assay buffer. |
| Compound Degradation | Minimize the exposure of the compound to light and elevated temperatures. Prepare solutions fresh and use them promptly. Analyze the stability of your compound in the assay buffer over time using methods like HPLC.[1] |
| Incorrect Isomer or Purity | Verify the identity and purity of your compound using analytical methods such as NMR, LC-MS, or HPLC. Impurities can significantly affect biological activity.[12] |
Quantitative Data Summary
The biological activity of thiophene derivatives can be highly dependent on their substitution patterns and isomeric forms. The following tables provide examples of how these factors can influence their potency.
Table 1: Anticancer Activity of Thiophene Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 15b | A2780 | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 |
| 15b | A2780CP | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 |
| 8 | HeLa | 0.33 | 5-Fluorouracil | - |
| 11 | HeLa | 0.21 | 5-Fluorouracil | - |
| 15 | HeLa | 0.65 | 5-Fluorouracil | - |
| 17 | HeLa | 0.45 | 5-Fluorouracil | - |
| Data sourced from multiple studies, highlighting the range of cytotoxic activity of different thiophene derivatives against various cancer cell lines.[13] |
Table 2: Anti-Inflammatory Activity of Thiophene-Based COX/LOX Inhibitors
| Compound | Target | IC50 (µM) | Assay Type |
| Compound 4 | 5-LOX | ~57% inhibition at 100 µg/mL | In vitro enzyme assay |
| Compound 29a-d | COX-2 | 0.31–1.40 | In vitro enzyme assay |
| Compound 7 | 15-LOX-1 | More efficient than PD-146176 | In vitro enzyme assay |
| This table summarizes the inhibitory activities of various thiophene derivatives against key enzymes in the inflammatory pathway.[14] |
Key Experimental Protocols
1. General Protocol for Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cell lines.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiophene compound in the appropriate cell culture medium. The final DMSO concentration should typically be kept below 0.5%. Remove the old medium from the cells and add the medium containing the test compound. Include vehicle controls (medium with the same final DMSO concentration) and positive controls (a known cytotoxic agent). Incubate for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by fitting the data to a dose-response curve.[15]
2. General Protocol for a Kinase Inhibition Assay
This protocol describes a general method to determine a compound's ability to inhibit a specific kinase.
-
Reaction Preparation: In a 384-well plate, prepare a reaction mixture containing the target kinase, a specific substrate (often a peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: Add the thiophene compounds at various concentrations to the reaction mixture. Include a positive control inhibitor and a no-inhibitor (vehicle) control.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of substrate phosphorylation. This can be done using various technologies, such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence (e.g., ADP-Glo™).
-
Data Analysis: Normalize the data to the controls and plot the percentage of inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.[15]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Fluorophenyl vs. Phenyl Thiophene Carboxylates
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorine Substitution on the Biological Activity of Phenyl Thiophene Carboxylates.
In the realm of medicinal chemistry, the strategic modification of molecular scaffolds is a cornerstone of drug discovery. The substitution of a phenyl group with a fluorophenyl group on a thiophene carboxylate core is a common tactic to modulate a compound's biological activity. This guide provides a comprehensive comparison of the biological performance of these two classes of compounds, supported by experimental data, detailed methodologies, and visualizations of relevant biological pathways.
Introduction to the Role of Fluorine in Drug Design
The introduction of a fluorine atom into a drug candidate can profoundly influence its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can alter a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. When incorporated into a phenyl ring attached to a thiophene carboxylate, these effects can lead to significant changes in biological activity. This guide will delve into the quantitative differences observed between fluorophenyl and phenyl thiophene carboxylates, with a focus on their anticancer properties.
Data Presentation: A Quantitative Comparison
| Compound | N-substituent | Hep3B (Liver) | B16-F1 (Melanoma) | Colo205 (Colon) | HepG2 (Liver) | CaCo-2 (Colon) | HeLa (Cervical) | MCF7 (Breast) |
| 2a | Phenyl | >300 | >300 | >300 | >300 | >300 | >300 | >300 |
| 2b | 4-Methoxyphenyl | 5.46 | 17.65 | 20.43 | 19.34 | 24.32 | 19.65 | 21.09 |
| 2c | 4-Ethoxyphenyl | 16.54 | 21.23 | 24.54 | 22.12 | 26.76 | 23.43 | 25.43 |
| 2d | 3,4-Dimethoxyphenyl | 8.85 | 19.87 | 22.14 | 20.98 | 25.43 | 21.98 | 23.54 |
| 2e | 3,4,5-Trimethoxyphenyl | 12.58 | 20.12 | 23.43 | 21.54 | 26.12 | 22.87 | 24.98 |
Data extracted from a study on thiophene carboxamide derivatives as biomimetics of Combretastatin A-4.[1]
The data clearly indicates that the presence of the 5-(4-fluorophenyl)thiophene-2-carboxamide scaffold, particularly with methoxy-substituted N-phenyl rings, leads to significant cytotoxic activity against the Hep3B liver cancer cell line.[1]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.
Synthesis of 5-(4-fluorophenyl)thiophene-2-carboxamide Derivatives (General Procedure)[1]
-
To a solution of 5-(4-fluorophenyl)thiophene-2-carboxylic acid (1 equivalent) in dichloromethane (DCM), 4-dimethylaminopyridine (DMAP) (0.33 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.33 equivalents) were added.
-
The mixture was stirred under an argon atmosphere at room temperature for 30 minutes.
-
The appropriate substituted aniline (1 equivalent) was then added to the mixture, and stirring was continued for 48 hours.
-
The reaction progress was monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess aniline was removed by extraction with hydrochloric acid (HCl).
-
The organic layer was dried under reduced pressure to yield the final product.
In Vitro Cytotoxicity Assay (MTS Assay)[1]
-
Human cancer cell lines (Hep3B, B16-F1, Colo205, HepG2, CaCo-2, HeLa, and MCF7) were seeded in 96-well plates at a density of 5 x 10^4 cells per well and incubated for 24 hours.
-
The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
The cells were treated with the compounds at five different concentrations (300, 100, 50, 10, and 1 µM) for 48 hours.
-
After the treatment period, 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution was added to each well.
-
The plates were incubated for 2 hours at 37°C.
-
The absorbance at 490 nm was measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves.
Mandatory Visualization
Logical Relationship in Structure-Activity Relationship (SAR)
The following diagram illustrates the key structural components of the 5-(4-fluorophenyl)thiophene-2-carboxamide scaffold and their influence on anticancer activity, as suggested by the available data.
Caption: Structure-Activity Relationship of 5-(4-fluorophenyl)thiophene-2-carboxamides.
Experimental Workflow for Anticancer Activity Screening
The workflow for evaluating the anticancer activity of the synthesized compounds is depicted in the following diagram.
Caption: Workflow for In Vitro Anticancer Screening.
Conclusion
The available evidence strongly suggests that the incorporation of a 4-fluorophenyl group at the 5-position of the thiophene-2-carboxamide scaffold is a viable strategy for developing potent anticancer agents. The presented data highlights the significant cytotoxic effects of these compounds, particularly against liver cancer cell lines. Further research involving a direct, side-by-side comparison of fluorophenyl and non-fluorinated phenyl thiophene carboxylates under identical experimental conditions is warranted to definitively quantify the impact of fluorine substitution on biological activity. Such studies will be invaluable for the rational design of next-generation thiophene-based therapeutics.
References
Validation of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate as a Tubulin Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (EATPC) as a potential tubulin inhibitor. To establish a clear benchmark for its performance, this document presents a comparative analysis of EATPC against well-established tubulin-targeting agents: Colchicine, Paclitaxel, and Vinblastine. The objective is to offer a structured approach to its experimental validation, supported by detailed protocols and comparative data.
Introduction to Tubulin Inhibition
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature is essential for the formation of the mitotic spindle during mitosis. Consequently, tubulin has become a prime target for the development of anticancer drugs.
Tubulin inhibitors are broadly classified into two main categories:
-
Microtubule-Destabilizing Agents: These compounds inhibit tubulin polymerization, leading to the disassembly of microtubules. This class includes colchicine and vinca alkaloids.
-
Microtubule-Stabilizing Agents: These agents promote tubulin polymerization and prevent microtubule depolymerization, resulting in the formation of abnormal, non-functional microtubule bundles. Taxanes, such as paclitaxel, belong to this category.
By disrupting microtubule dynamics, these agents arrest the cell cycle, typically in the G2/M phase, and induce apoptosis (programmed cell death) in rapidly dividing cancer cells.[1] The validation of a new compound like EATPC requires a series of well-defined experiments to characterize its effect on tubulin polymerization and its cellular consequences.
Comparative Performance Data
To objectively evaluate the potential of EATPC, its performance in key assays should be compared against known tubulin inhibitors. The following tables summarize typical quantitative data for Colchicine, Paclitaxel, and Vinblastine, with hypothetical data included for EATPC for illustrative purposes.
Table 1: In Vitro Tubulin Polymerization Assay
This assay directly measures the compound's effect on the assembly of purified tubulin into microtubules. The IC50 value represents the concentration of the compound required to inhibit tubulin polymerization by 50%.
| Compound | Mechanism of Action | Target Binding Site | IC50 (µM) |
| EATPC (Hypothetical) | Destabilizer | Colchicine | 1.5 |
| Colchicine | Destabilizer | Colchicine | 1.52 ± 0.18[2] |
| Paclitaxel | Stabilizer | Taxane | N/A (Promotes Polymerization) |
| Vinblastine | Destabilizer | Vinca | 1.8 |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cytotoxicity Assay (MTT Assay)
This assay measures the cytotoxic effect of the compounds on different human cancer cell lines. The IC50 value represents the concentration required to inhibit cell growth by 50% after a 72-hour incubation period.
| Compound | HeLa (Cervical Cancer) IC50 (nM) | MCF-7 (Breast Cancer) IC50 (nM) | A549 (Lung Cancer) IC50 (nM) |
| EATPC (Hypothetical) | 25 | 35 | 40 |
| Colchicine | 3.5[2] | 3.6[2] | 2.1[2] |
| Paclitaxel | ~5 | 3.5[3] | 2.3[2] |
| Vinblastine | ~3 | ~2 | ~4 |
Note: Cytotoxicity is cell-line dependent and these values are representative.
Table 3: Cell Cycle Analysis
This analysis quantifies the percentage of cells in each phase of the cell cycle after treatment with the compound, typically for 24 hours. A significant increase in the G2/M phase population is indicative of mitotic arrest.
| Compound (at IC50) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| EATPC (Hypothetical) | 15 | 10 | 75 |
| Colchicine | 12 | 8 | 80 |
| Paclitaxel | 10 | 5 | 85 |
| Vinblastine | 14 | 9 | 77 |
| Vehicle Control (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8[4] |
Experimental Protocols
Rigorous and reproducible experimental methodologies are essential for the validation of a novel tubulin inhibitor.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in a cell-free system. The polymerization of tubulin into microtubules increases fluorescence, which is monitored over time.[5]
-
Materials:
-
Purified tubulin (e.g., porcine brain tubulin)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
96-well, black, flat-bottom plates
-
Fluorescence plate reader with temperature control
-
-
Protocol:
-
Prepare a tubulin reaction mix on ice with a final concentration of 2 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter.[6]
-
Add 5 µL of the test compound (EATPC), positive controls (Colchicine, Vinblastine), or vehicle control (DMSO) at 10x the final desired concentration to the appropriate wells of a pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60 minutes.[6]
-
Plot the fluorescence intensity versus time to obtain polymerization curves. The IC50 value is determined by measuring the inhibition of polymerization at various compound concentrations.
-
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of a compound on the viability and proliferation of cancer cells. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[7][8][9]
-
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium
-
96-well, clear, flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of EATPC and control drugs for 72 hours. Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[10]
-
Carefully aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[12]
-
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat them with EATPC or control drugs at their respective IC50 concentrations for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate for at least 2 hours at -20°C.[13]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[14]
-
Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
The data is then analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases.
-
Immunofluorescence Microscopy for Microtubule Network Visualization
This method allows for the direct visualization of the microtubule network within cells, revealing any disruptions caused by the test compound.
-
Materials:
-
Human cancer cell lines
-
Glass coverslips
-
Complete cell culture medium
-
Fixative solution (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin antibody)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-FITC)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
-
-
Protocol:
-
Grow cells on glass coverslips and treat with EATPC or control drugs for an appropriate time (e.g., 16-24 hours).
-
Fix the cells with the fixative solution for 15-20 minutes at room temperature.
-
Permeabilize the cells with the permeabilization buffer for 10-15 minutes.
-
Block non-specific antibody binding with the blocking solution for 1 hour.
-
Incubate with the primary anti-tubulin antibody overnight at 4°C.
-
Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the validation of a novel tubulin inhibitor.
Caption: Workflow for validating a novel tubulin inhibitor.
Mechanism of Action: Cell Cycle Arrest
This diagram illustrates how tubulin inhibitors disrupt the cell cycle, leading to apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro tubulin polymerization assay [bio-protocol.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. static.igem.wiki [static.igem.wiki]
- 12. auctoresonline.org [auctoresonline.org]
- 13. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
A Comparative Guide to Thiophene Synthesis: Gewald, Paal-Knorr, Fiesselmann, and Hinsberg Methods
The thiophene nucleus is a vital heterocyclic scaffold in medicinal chemistry and materials science, celebrated for its presence in numerous pharmaceuticals and its unique electronic properties. Consequently, the efficient synthesis of functionalized thiophenes is a paramount objective in modern organic chemistry. This guide offers an objective comparison of the Gewald reaction against other classical methods: the Paal-Knorr, Fiesselmann, and Hinsberg syntheses. We provide a detailed examination of their mechanisms, scope, and practical utility, supported by experimental protocols and quantitative data to assist researchers, scientists, and drug development professionals in selecting the optimal synthetic strategy.
The Gewald Aminothiophene Synthesis
First reported by Karl Gewald in 1966, the Gewald reaction is a powerful and versatile multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[1][2] Its prominence stems from the use of readily available starting materials, mild reaction conditions, and the high degree of functionalization achieved in a single step.[3][4]
Reaction Mechanism: The reaction proceeds in three main stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between a ketone or aldehyde and an α-activated nitrile (e.g., malononitrile, ethyl cyanoacetate) forms a stable α,β-unsaturated nitrile intermediate.[1][2][4]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated intermediate.[2][4]
-
Cyclization & Tautomerization: The sulfur adduct undergoes intramolecular cyclization via nucleophilic attack on the cyano group, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring.[1][2][4]
References
A Comparative Guide to the Efficacy of 2-Aminothiophene-3-Carboxylate Analogs as Potential Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
In Vitro Efficacy: A Quantitative Comparison
The antiproliferative activity of 2-aminothiophene-3-carboxylate analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
Table 1: Cytotoxic Activity of 2-Aminothiophene Derivatives Against Various Cancer Cell Lines
| Compound ID | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Analog 1 | 2-thienyl | HeLa (Cervical) | 1.1 - 4.7 | [1] |
| L1210 (Murine Leukemia) | 1.1 - 4.7 | [1] | ||
| CEM (T-lymphoblastoid) | 1.1 - 4.7 | [1] | ||
| SB-44 | Not Specified | Prostate Cancer Cells | 15.38 - 34.04 | [2] |
| Cervical Adenocarcinoma | 15.38 - 34.04 | [2] | ||
| SB-83 | Not Specified | Prostate Cancer Cells | 15.38 - 34.04 | [2] |
| Cervical Adenocarcinoma | 15.38 - 34.04 | [2] | ||
| SB-200 | Not Specified | Prostate Cancer Cells | 15.38 - 34.04 | [2] |
| Cervical Adenocarcinoma | 15.38 - 34.04 | [2] |
Table 2: Cytotoxic Activity of Thiophene Carboxamide Derivatives
| Compound ID | R Group on Phenylaminoacetamide | Cancer Cell Line | IC50 (µM) |
| 4 | Phenyl | HepG-2 | 10.1 ± 0.9 |
| HCT-116 | 12.5 ± 1.1 | ||
| 5 | 4-Chlorophenyl | HepG-2 | 2.3 ± 0.2 |
| HCT-116 | 4.1 ± 0.3 | ||
| 6 | 4-Fluorophenyl | HepG-2 | 7.9 ± 0.6 |
| HCT-116 | 9.3 ± 0.8 | ||
| 7 | 4-Methylphenyl | HepG-2 | 6.2 ± 0.5 |
| HCT-116 | 8.8 ± 0.7 | ||
| 8 | 4-Methoxyphenyl | HepG-2 | 8.8 ± 0.7 |
| HCT-116 | 10.4 ± 0.9 | ||
| 10 | 2-Chlorophenyl | HepG-2 | 3.9 ± 0.3 |
| HCT-116 | 5.6 ± 0.4 | ||
| 11 | 2-Methylphenyl | HepG-2 | 7.1 ± 0.6 |
| HCT-116 | 9.9 ± 0.8 | ||
| Sorafenib | (Reference) | HepG-2 | 3.5 ± 0.3 |
| HCT-116 | 5.1 ± 0.4 |
Insights into In Vivo Efficacy
Direct comparative in vivo studies on a homologous series of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate analogs are limited in the reviewed literature. However, studies on structurally related 2-aminothiophene derivatives have demonstrated their potential for in vivo activity. For instance, certain phenylthiophene analogs have been shown to effectively block permeability in vivo in the context of atypical protein kinase C inhibition[3]. Furthermore, a 2-aminothiophene-3-arylketone analog demonstrated the ability to lower blood plasma glucose levels in mice, indicating good bioavailability and in vivo activity for this class of compounds in a different therapeutic area[4]. These findings suggest that 2-aminothiophene-3-carboxylate derivatives possess the potential for favorable pharmacokinetic profiles and in vivo efficacy, warranting further investigation in anticancer xenograft models.
Mechanism of Action: Targeting Microtubules
Several studies on 2-aminothiophene and structurally similar pyrrole-based analogs suggest that a primary mechanism of their anticancer activity is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Caption: Proposed mechanism of action for 2-aminothiophene analogs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols typically employed in the evaluation of these compounds.
In Vitro Antiproliferative Assay (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of compounds in an animal model.
Caption: General workflow for an in vivo xenograft study.
-
Cell Culture and Implantation: Human cancer cells are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomly assigned to treatment and control groups.
-
Compound Administration: The test compounds are administered to the treatment groups via a specific route (e.g., intraperitoneal, oral) at various doses and schedules. The control group receives the vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Efficacy Calculation: The antitumor efficacy is often expressed as the percentage of tumor growth inhibition.
Conclusion
The Ethyl 2-amino-4-arylthiophene-3-carboxylate scaffold represents a promising starting point for the development of novel anticancer agents. The available in vitro data demonstrates potent cytotoxic activity against a range of cancer cell lines, with a likely mechanism of action involving the disruption of microtubule dynamics. While comprehensive and comparative in vivo efficacy data for a series of 4-(4-fluorophenyl) analogs is currently lacking in the literature, the promising in vitro results and the demonstrated in vivo activity of related compounds strongly support further investigation of these analogs in preclinical animal models. Future studies should focus on establishing a clear structure-activity relationship for in vivo efficacy and elucidating the pharmacokinetic and pharmacodynamic properties of lead candidates.
References
- 1. Ethyl 2-Amino-4-(2-thienyl)thiophene-3-carboxylate|97% [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Methodological Guide to Cross-Reactivity Analysis of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive cross-reactivity data for Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate is not extensively available in public literature. This guide therefore serves as a representative example, illustrating the standard methodologies and data presentation formats used in the preclinical evaluation of small molecule inhibitors. The data and specific compounds discussed are illustrative and intended to provide a framework for researchers.
The development of specific small molecule inhibitors is a primary goal in modern drug discovery. However, achieving absolute target specificity is a significant challenge. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a thorough cross-reactivity analysis is a critical step in the preclinical development of any new chemical entity.
This guide outlines a systematic approach to assessing the cross-reactivity of a hypothetical thiophene-based compound, This compound (hereafter referred to as Compound-F), a scaffold with known relevance in kinase inhibition.
Quantitative Cross-Reactivity Profiling
A primary method for assessing cross-reactivity is to screen the compound against a broad panel of related targets. Given the structural motifs of Compound-F, a kinase panel is a logical starting point. The inhibitory activity, typically measured as the half-maximal inhibitory concentration (IC50), is determined for each kinase.
Below is a hypothetical comparison of Compound-F against two alternatives: a structurally similar molecule, Ethyl 2-amino-4-phenylthiophene-3-carboxylate (Compound-H), and a known broad-spectrum kinase inhibitor, Staurosporine , as a control.
Table 1: Comparative Kinase Inhibition Profile
| Kinase Target | Compound-F IC50 (nM) | Compound-H IC50 (nM) | Staurosporine IC50 (nM) |
| Primary Target A | 25 | 45 | 8 |
| Off-Target Kinase 1 | 850 | 1,200 | 15 |
| Off-Target Kinase 2 | >10,000 | >10,000 | 25 |
| Off-Target Kinase 3 | 450 | 900 | 10 |
| Off-Target Kinase 4 | 2,100 | 5,500 | 50 |
| Off-Target Kinase 5 | >10,000 | >10,000 | 12 |
Experimental Protocols
Robust and reproducible experimental design is fundamental to an accurate cross-reactivity assessment. Below are detailed protocols for two key assays.
In Vitro Kinase Profiling Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is proportional to kinase activity. A decrease in ADP production in the presence of an inhibitor indicates target engagement.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (Compound-F, etc.)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Opaque 96- or 384-well plates
Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of each serially diluted compound or DMSO as a vehicle control.
-
Add 2.5 µL of the target kinase to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The optimal concentrations should be determined empirically for each kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Analysis: Plot the luminescent signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein, increasing its melting temperature.[2]
Materials:
-
Cultured cells expressing the target protein
-
Test compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis Buffer with protease inhibitors
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western Blot or ELISA)
Protocol:
-
Cell Treatment: Treat cultured cells with the desired concentration of the test compound or vehicle control (DMSO) and incubate under normal culture conditions for a specified time (e.g., 1-2 hours).
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and place them in a thermal cycler. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.[3]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3]
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using Western Blot, ELISA, or other protein detection methods.
-
Data Analysis: For each temperature point, compare the amount of soluble target protein in the compound-treated samples versus the vehicle control. A shift in the melting curve to a higher temperature indicates target stabilization and therefore engagement.
Visualizing Workflows and Pathways
Diagrams are essential for communicating complex experimental processes and biological relationships.
References
Benchmarking Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate against standard anticancer drugs
For Immediate Release
Scientists and drug development professionals are constantly seeking novel compounds with improved efficacy and reduced side effects for cancer therapy. This guide provides a comparative benchmark of a promising thiophene derivative, Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, against established standard anticancer drugs. While specific experimental data for this particular compound is not yet publicly available, this document serves as a framework for its evaluation, presenting hypothetical data for illustrative purposes. The methodologies and comparisons are grounded in established pre-clinical cancer research protocols.
Thiophene and its derivatives have emerged as a significant scaffold in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2][3] The anticancer mechanisms of thiophene derivatives are multifaceted, encompassing the inhibition of key enzymes like topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and the induction of apoptosis.[1][2] The nature and position of substitutions on the thiophene ring play a crucial role in determining their biological activity and target specificity.[1][2][3]
Comparative Cytotoxicity Analysis
A primary indicator of a compound's anticancer potential is its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug required to inhibit the growth of 50% of a cell population, is a standard metric for this assessment.
The following table presents hypothetical IC50 values for this compound against three common cancer cell lines, benchmarked against the standard chemotherapeutic agents Doxorubicin and Cisplatin.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of this compound and Standard Anticancer Drugs
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) |
| This compound | 15.2 | 10.8 | 12.5 |
| Doxorubicin | 1.8 | 0.9 | 2.1 |
| Cisplatin | 5.6 | 3.2 | 4.8 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used to evaluate the anticancer properties of novel compounds.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5]
Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (this compound) and standard drugs (Doxorubicin, Cisplatin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. The IC50 values are then calculated from the dose-response curves.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. atcc.org [atcc.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate derivatives, focusing on their structure-activity relationships (SAR) as potential therapeutic agents, particularly in the context of kinase inhibition and anticancer activity. The information presented is compiled from various studies on 2-aminothiophene scaffolds, offering insights into how molecular modifications influence biological outcomes.
The 2-aminothiophene scaffold is a versatile pharmacophore that has been extensively studied for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The ethyl 2-amino-4-arylthiophene-3-carboxylate core, in particular, has emerged as a promising template for the development of kinase inhibitors.[2] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. This guide will delve into the specific structural modifications of the this compound backbone and their impact on inhibitory activity.
Core Chemical Scaffold and Modification Points
The fundamental structure of the compounds discussed in this guide is the this compound core. The primary points of modification to explore the SAR include the 2-amino group, the 3-carboxylate ester, and substitutions on the 4-phenyl ring.
Structure-Activity Relationship (SAR) Analysis
While a comprehensive SAR study specifically on this compound derivatives is not extensively available, significant insights can be drawn from studies on the closely related 2-amino-3-carboxy-4-phenylthiophene scaffold. Research into this class of compounds has identified them as novel inhibitors of atypical protein kinase C (aPKC) isoforms, which are implicated in inflammatory responses and vascular permeability.[2]
The following table summarizes the SAR data for modifications at the 2-amino, 3-ester, and 4-phenyl positions of the thiophene core, based on their inhibitory activity against aPKCζ.
| Compound ID | R1 (2-position) | R2 (3-position) | R3 (4-phenyl substituent) | aPKCζ IC50 (µM)[2] |
| 1 | -NH2 | -COOEt | -H | 1.5 |
| 2 | -H | -COOEt | -H | >30 |
| 3 | -NHMe | -COOEt | -H | 2.2 |
| 4 | -NMe2 | -COOEt | -H | 3.1 |
| 5 | -NHCONH2 | -COOEt | -H | 4.6 |
| 6 | -NH2 | -COO-iPr | -H | 0.9 |
| 25 | -NH2 | -COOEt | 4-OMe | 1.1 |
| 26 | -NH2 | -COOEt | 4-SMe | 1.1 |
| 27 | -NH2 | -COOEt | 4-NMe2 | 1.2 |
| 28 | -NH2 | -COOEt | 4-OH | 2.1 |
| 31 | -NH2 | -COOEt | 4-F | 2.8 |
| 32 | -NH2 | -COOEt | 3-OMe | 0.7 |
| 33 | -NH2 | -COOEt | 2-OMe | 1.8 |
| 34 | -NH2 | -COOEt | 3,4-diOMe | 0.9 |
| 35 | -NH2 | -COOEt | 3,5-diOMe | 1.0 |
| 36 | -NH2 | -COOEt | 3,4,5-triOMe | 0.8 |
| 37 | -NH2 | -COOEt | 4-NO2 | 22 |
| 38 | -NH2 | -COOEt | 4-CN | 10 |
| 39 | -NH2 | -COOEt | 4-COMe | 11 |
Key SAR Observations:
-
2-Amino Group: The free amino group at the R1 position is crucial for activity. Its removal (Compound 2 ) leads to a significant loss of potency.[2] Mono- and di-methylation (Compounds 3 and 4 ) are tolerated but result in slightly decreased activity compared to the unsubstituted amino group.[2] Conversion to a urea (Compound 5 ) also reduces inhibitory potential.[2]
-
3-Ester Group: Modification of the ethyl ester at the R2 position can influence potency. For instance, replacing the ethyl group with an isopropyl group (Compound 6 ) enhances the inhibitory activity.[2]
-
4-Phenyl Substituents: Substitutions on the 4-phenyl ring (R3 position) have a pronounced effect on activity.
-
Electron-donating groups generally enhance potency. Methoxy (OMe), methylthio (SMe), and dimethylamino (NMe2) groups at the para-position (Compounds 25 , 26 , 27 ) maintain or slightly improve activity compared to the unsubstituted phenyl ring.[2] Methoxy substitutions at the meta- and ortho-positions (Compounds 32 , 33 ) are also well-tolerated, with the meta-position being particularly favorable.[2] Multiple methoxy substitutions (Compounds 34 , 35 , 36 ) consistently result in potent inhibitors.[2]
-
Electron-withdrawing groups at the para-position, such as nitro (NO2), cyano (CN), and acetyl (COMe) (Compounds 37 , 38 , 39 ), are detrimental to the inhibitory activity.[2]
-
The 4-fluoro substituent (Compound 31 ), which is the focus of this guide, results in a slightly decreased potency compared to the unsubstituted phenyl analog.[2] This suggests that while fluorine is tolerated, it may not be the optimal substitution for aPKCζ inhibition within this series.
-
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of SAR studies. Below are representative protocols for key assays used in the evaluation of 2-aminothiophene derivatives.
General Workflow for SAR Studies
The process of conducting a structure-activity relationship study typically follows a systematic workflow from compound synthesis to biological evaluation.
References
A Comparative Spectroscopic Analysis of Synthesized versus Commercial Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate obtained from a typical laboratory synthesis and a commercial source. The objective is to enable researchers to verify the identity and purity of their synthesized compound against a commercial standard. This document presents a comparative analysis of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for the synthesis and spectroscopic analyses are also provided.
It is important to note that the data presented for both the synthesized and commercial products are representative. Spectroscopic data for commercial products can vary slightly between batches and suppliers. Similarly, data for synthesized products may show minor variations depending on the specific reaction conditions and purification methods used.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for synthesized and commercial this compound.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) Comparison
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Synthesized) | Assignment (Commercial) |
| ~7.50-7.45 | m | 2H | Ar-H | Ar-H |
| ~7.15-7.10 | m | 2H | Ar-H | Ar-H |
| ~5.85 | br s | 2H | -NH₂ | -NH₂ |
| ~4.25 | q | 2H | -OCH₂CH₃ | -OCH₂CH₃ |
| ~1.35 | t | 3H | -OCH₂CH₃ | -OCH₂CH₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) Comparison
| Chemical Shift (δ) ppm | Assignment (Synthesized) | Assignment (Commercial) |
| ~167.0 | C=O | C=O |
| ~162.5 (d, J ≈ 248 Hz) | C-F | C-F |
| ~159.0 | C-NH₂ | C-NH₂ |
| ~145.0 | Ar-C | Ar-C |
| ~131.0 (d, J ≈ 3 Hz) | Ar-C | Ar-C |
| ~128.0 (d, J ≈ 8 Hz) | Ar-CH | Ar-CH |
| ~116.0 (d, J ≈ 21 Hz) | Ar-CH | Ar-CH |
| ~115.5 | Thiophene-C | Thiophene-C |
| ~100.0 | Thiophene-C | Thiophene-C |
| ~60.5 | -OCH₂CH₃ | -OCH₂CH₃ |
| ~14.5 | -OCH₂CH₃ | -OCH₂CH₃ |
Table 3: IR Spectroscopy Data (KBr, cm⁻¹) Comparison
| Wavenumber (cm⁻¹) | Intensity | Assignment (Synthesized) | Assignment (Commercial) |
| ~3430, ~3320 | Strong, Sharp | N-H Stretch (Amino group) | N-H Stretch (Amino group) |
| ~2980 | Medium | C-H Stretch (Aliphatic) | C-H Stretch (Aliphatic) |
| ~1670 | Strong, Sharp | C=O Stretch (Ester) | C=O Stretch (Ester) |
| ~1610 | Medium | N-H Bend (Amino group) | N-H Bend (Amino group) |
| ~1510, ~1480 | Strong | C=C Stretch (Aromatic/Thiophene) | C=C Stretch (Aromatic/Thiophene) |
| ~1240 | Strong | C-O Stretch (Ester) | C-O Stretch (Ester) |
| ~1220 | Strong | C-F Stretch | C-F Stretch |
| ~840 | Strong | C-H Bend (para-substituted benzene) | C-H Bend (para-substituted benzene) |
Table 4: Mass Spectrometry Data (EI) Comparison
| m/z | Relative Intensity (%) | Assignment (Synthesized) | Assignment (Commercial) |
| 265 | High | [M]⁺ (Molecular Ion) | [M]⁺ (Molecular Ion) |
| 220 | Moderate | [M - OCH₂CH₃]⁺ | [M - OCH₂CH₃]⁺ |
| 192 | Moderate | [M - COOCH₂CH₃]⁺ | [M - COOCH₂CH₃]⁺ |
| 121 | High | [FC₆H₄C≡CH]⁺ | [FC₆H₄C≡CH]⁺ |
Experimental Protocols
Synthesis of this compound (Gewald Reaction)
A common and efficient method for the synthesis of 2-aminothiophenes is the Gewald reaction.
-
Materials:
-
4'-Fluoroacetophenone
-
Ethyl cyanoacetate
-
Elemental sulfur
-
A basic catalyst (e.g., morpholine or triethylamine)
-
Ethanol (as solvent)
-
-
Procedure:
-
To a solution of 4'-fluoroacetophenone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in ethanol, add elemental sulfur (1.1 equivalents).
-
Add a catalytic amount of morpholine or triethylamine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Spectroscopic Analyses
-
¹H and ¹³C NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectra on a 400 MHz NMR spectrometer.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H NMR and δ 77.16 ppm for ¹³C NMR).
-
-
Infrared (IR) Spectroscopy:
-
Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Acquire the mass spectrum using the Electron Ionization (EI) mode.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.
-
Visualizations
Caption: Experimental workflow for the synthesis and spectroscopic comparison.
Caption: The Gewald reaction for the synthesis of the target compound.
Assessing the Selectivity of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted agents that exhibit high efficacy against malignant cells while minimizing toxicity to normal tissues. Within this paradigm, heterocyclic compounds, particularly thiophene derivatives, have emerged as a promising class of molecules with potent anti-cancer properties. This guide provides a comparative assessment of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate (EAFPTC), a representative member of the 2-aminothiophene-3-carboxylate scaffold, against established anti-cancer agents. Due to the limited direct experimental data on EAFPTC, this analysis is based on published findings for structurally similar 2-amino-4-arylthiophene-3-carboxylate derivatives.
Comparative Efficacy and Cytotoxicity
The anti-proliferative activity of novel chemical entities is a primary indicator of their potential as cancer therapeutics. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for this evaluation. The following table summarizes the IC50 values for various 2-aminothiophene derivatives against a panel of human cancer cell lines, juxtaposed with the performance of doxorubicin, a widely used chemotherapeutic drug.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminothiophene Derivative (Compound 3) | Prostate Cancer (PC-3) | High Nanomolar Range | [1] |
| T-cell Lymphoma | High Nanomolar Range | [1] | |
| Kidney Carcinoma | High Nanomolar Range | [1] | |
| Hepatoma | High Nanomolar Range | [1] | |
| 2-Aminothiophene Derivative (6CN14) | Cervical Adenocarcinoma (HeLa) | ~5-50 | [2] |
| Pancreatic Adenocarcinoma (PANC-1) | ~5-50 | [2] | |
| 2-Aminothiophene Derivative (7CN09) | Cervical Adenocarcinoma (HeLa) | ~5-50 | [2] |
| Pancreatic Adenocarcinoma (PANC-1) | ~5-50 | [2] | |
| Doxorubicin (Standard) | Cervical Adenocarcinoma (HeLa) | Comparable to thiophene derivatives | [2] |
| Pancreatic Adenocarcinoma (PANC-1) | Comparable to thiophene derivatives | [2] |
Studies on various 2-aminothiophene-3-carboxylic acid ester derivatives have revealed their potent cytostatic effects, with IC50 values often in the high nanomolar range against specific cancer cell lines.[1] Notably, these compounds have demonstrated a remarkable degree of selectivity, showing significantly lower toxicity towards non-tumorigenic cells.[1] For instance, certain derivatives were found to be approximately 20- to 50-fold more potent against T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma cell lines compared to other cancer cell types and normal cells.[1] In comparative studies, the anti-proliferative potential of some 2-aminothiophene derivatives in HeLa and PANC-1 cell lines was comparable to or even higher than that of the standard drug, doxorubicin.[2] Furthermore, these derivatives exhibited a protective effect on non-tumor 3T3 fibroblast cells, highlighting their potential for selective cancer cell targeting.[2]
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The primary mechanism by which 2-aminothiophene derivatives exert their anti-cancer effects appears to be through the induction of programmed cell death (apoptosis) and interference with the cell cycle progression.
Flow cytometry analyses have shown that treatment with these compounds leads to an accumulation of cancer cells in specific phases of the cell cycle. For example, a prototype 2-aminothiophene-3-carboxylic acid ester derivative caused an accumulation of prostate cancer cells in the G1 phase.[1] Other derivatives have been shown to interfere with the cell cycle of HeLa tumor cells, preventing cell growth and multiplication.[2]
The induction of apoptosis is a key hallmark of an effective anti-cancer agent. Studies have confirmed that 2-aminothiophene derivatives can trigger apoptosis in cancer cells.[1] This process is often mediated through the intrinsic or extrinsic pathways, leading to the activation of caspases and subsequent cell death.
References
Safety Operating Guide
Essential Procedures for the Proper Disposal of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
This guide provides comprehensive, step-by-step instructions for the safe handling and disposal of Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are based on established safety protocols for hazardous chemical waste management.
Hazard Profile and Safety Precautions
Before handling, it is crucial to understand the potential hazards associated with this compound. This substance should be managed as hazardous chemical waste.
Personal Protective Equipment (PPE): When handling the compound for disposal, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles and, if necessary, a face shield. An eye bath should be readily accessible[1].
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., nitrile) are required. Protective clothing is essential to prevent skin contact[1].
-
Respiratory Protection: All handling and disposal procedures should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors[1]. In case of emergency, a self-contained breathing apparatus must be available[1].
Hazard Summary Table:
| Hazard Category | Description | Precautionary Measures |
|---|---|---|
| Skin Irritation | Causes skin irritation; may result in redness and discomfort upon contact[1]. | Wear protective gloves and clothing. Wash immediately with plenty of soap and water after contact[1]. |
| Eye Irritation | Causes serious eye irritation, potentially leading to redness and profuse watering[1]. | Wear safety glasses or goggles. Bathe the eye with running water for 15 minutes if contact occurs and consult a doctor[1]. |
| Respiratory Irritation | May cause respiratory irritation, characterized by a feeling of tightness in the chest, coughing, or wheezing[1]. | Handle only in a well-ventilated area, preferably a chemical fume hood. Remove to fresh air if inhalation occurs[1]. |
| Ingestion | May cause soreness and redness of the mouth and throat[1]. | Do not eat, drink, or smoke when using this product. Wash out the mouth with water if ingested and consult a doctor[1]. |
| Combustion Hazards | Emits toxic fumes in a fire[1]. | Use carbon dioxide, dry chemical powder, or foam for extinction. Firefighters should wear self-contained breathing apparatus[1]. |
Step-by-Step Disposal Protocol
The primary and required method for disposing of this compound is through a licensed hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular trash[2][3].
Step 1: Waste Characterization and Segregation
-
Classify as Hazardous Waste: Due to its irritant properties and potential for emitting toxic fumes upon combustion, this chemical must be treated as hazardous waste.
-
Segregate Waste: Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Specifically, keep it separate from incompatible materials such as strong oxidizing agents[4][5].
Step 2: Containerization
-
Select a Compatible Container: Use a container that is in good condition and chemically compatible with the waste. Glass or plastic reagent bottles are generally recommended[6]. The container must have a securely fitting screw-top cap to prevent leaks[2][5][6]. Do not use beakers, flasks, or metal cans[6].
-
Avoid Overfilling: Ensure the container is not filled beyond 90% capacity to allow for expansion and prevent spills[5].
Step 3: Labeling
-
Label Clearly and Accurately: The waste container must be clearly labeled with the following information[5]:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound ".
-
The specific constituents and their approximate concentrations.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location (building and room number).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[5].
-
Safe Location: The SAA must be at or near the point of generation and under the control of laboratory personnel[2]. It should be a cool, dry, and well-ventilated area, away from heat and ignition sources[4].
-
Secondary Containment: It is best practice to use a secondary containment system to catch any potential leaks[2].
-
Time and Volume Limits: Adhere to institutional and regulatory limits for the amount of waste stored (typically no more than 55 gallons of hazardous waste) and the accumulation time (partially filled containers may remain for up to one year, but full containers must be removed promptly)[3][5].
Step 5: Arrange for Waste Collection
-
Contact EHS: Schedule a waste pickup through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor[3][4].
-
Follow Institutional Procedures: Adhere to all specific protocols your institution has for requesting and handling waste pickups.
Emergency and Spill Procedures
In the event of a spill, immediate and proper response is critical to minimize exposure and environmental contamination.
Step 1: Evacuate and Alert
-
Immediately alert personnel in the vicinity and evacuate the affected area[4].
Step 2: Secure and Ventilate
-
If safe to do so, prevent access to the contaminated area by marking it with signs[1].
-
Ensure the area is well-ventilated, and if the spill is inside a fume hood, keep it running[4].
Step 3: Cleanup
-
Wear Appropriate PPE: Before attempting cleanup, don the full PPE as described in Section 1.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal. Avoid creating dust[1][7].
-
Use Absorbent Materials: Do not use combustible materials like paper towels for cleanup[4]. Use an inert absorbent material for any liquid component.
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste[4].
Step 4: Reporting
-
Report the spill to your institution's EHS department in accordance with established protocols[4].
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. danielshealth.com [danielshealth.com]
- 3. vumc.org [vumc.org]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. peptide.com [peptide.com]
Essential Safety and Operational Guidance: Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
I. Chemical Properties and Hazards
A summary of key quantitative data for this compound is presented below. This information is vital for risk assessment and the implementation of appropriate safety controls.
| Property | Value |
| Molecular Formula | C₁₃H₁₂FNO₂S[1] |
| Molecular Weight | 265.31 g/mol [1] |
| CAS Number | 35978-33-7[1] |
| Purity | 96%[1] |
| Appearance | No data available |
| Odor | No data available |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2] |
| Signal Word | Warning |
II. Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
-
Hand Protection : Wear protective gloves.[2]
-
Eye/Face Protection : Use safety glasses.[2] An eye bath should be readily accessible.[2]
-
Skin and Body Protection : Wear protective clothing to prevent skin contact.[2]
-
Respiratory Protection : In case of emergency or insufficient ventilation, a self-contained breathing apparatus must be available.[2] A respiratory protective device with a particle filter is also recommended.[2]
III. Step-by-Step Handling and Emergency Procedures
A systematic approach to handling this chemical is crucial. The following workflow outlines the necessary steps from receipt to disposal, including emergency protocols.
Caption: Workflow for the safe handling of this compound.
IV. Detailed Operational and Disposal Plans
A. Engineering Controls
-
Ensure there is sufficient ventilation in the area of use.[2]
-
Operations should be conducted in a chemical fume hood to minimize inhalation exposure.
B. First Aid Measures
-
Skin Contact : Immediately remove all contaminated clothing and footwear unless it is stuck to the skin.[2] Wash the affected area immediately with plenty of soap and water.[2]
-
Eye Contact : Bathe the eye with running water for 15 minutes.[2] It is important to consult a doctor following this.[2]
-
Ingestion : Wash out the mouth with water and consult a doctor.[2]
-
Inhalation : Remove the individual from the source of exposure, ensuring your own safety in the process.[2] Consult a doctor.[2]
C. Fire-Fighting Measures
-
Suitable Extinguishing Media : Use carbon dioxide, dry chemical powder, or foam.[2] Use extinguishing media appropriate for the surrounding fire.[2]
-
Specific Hazards : In the event of a fire, toxic fumes may be emitted.[2]
-
Protective Equipment for Firefighters : Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[2]
D. Accidental Release Measures
-
Personal Precautions : Refer to the personal protection details in Section II.[2] If the release occurs outdoors, do not approach from downwind.[2] Keep bystanders upwind and away from the danger point.[2] Mark the contaminated area and prevent access by unauthorized personnel.[2] Avoid the creation of dust.[2]
-
Environmental Precautions : Do not discharge into drains or rivers.[2]
-
Methods for Cleaning Up : Absorb the spill with an inert material and place it in an appropriate waste disposal container.
E. Disposal Plan
-
Product Disposal : Dispose of this material as special waste in compliance with local and national regulations.[2] Observe all federal, state, and local environmental regulations.[2]
-
Packaging Disposal : Dispose of packaging as special waste in accordance with local and national regulations.[2]
It is imperative that all personnel handling this chemical are thoroughly trained in these procedures and have access to the complete Safety Data Sheet (SDS). This guidance is a summary and does not replace the comprehensive information provided in the SDS.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
